4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comprehensive Technical Guide to Synthesis, Functionalization, and Pharmacological Applications
Executive Summary In the landscape of modern drug discovery and agrochemical development, the design of novel therapeutic agents heavily relies on versatile, multi-functional building blocks. 4-[(2-Bromophenoxy)methyl]be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the design of novel therapeutic agents heavily relies on versatile, multi-functional building blocks. 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) is a highly valuable pharmacophore intermediate[1][2]. Characterized by a flexible ether linkage, a halogen-substituted aromatic ring, and a highly reactive hydrazide moiety, this compound serves as a foundational scaffold for synthesizing a vast array of heterocyclic compounds, including 1,3,4-oxadiazoles, thiadiazoles, triazoles, and hydrazones (Schiff bases)[3][4].
This whitepaper provides an in-depth technical analysis of 4-[(2-Bromophenoxy)methyl]benzohydrazide, detailing its physicochemical properties, structural rationale, downstream synthetic workflows, and the biological relevance of its derivatives.
Physicochemical Profiling & Structural Rationale
To effectively utilize 4-[(2-Bromophenoxy)methyl]benzohydrazide in synthetic pathways, researchers must understand its baseline properties and the mechanistic advantages of its structural components.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1][2]:
Property
Value / Description
Chemical Name
4-[(2-Bromophenoxy)methyl]benzohydrazide
CAS Registry Number
364745-38-0
Molecular Formula
C₁₄H₁₃BrN₂O₂
Molecular Weight
321.17 g/mol
Density (Predicted)
1.474 ± 0.06 g/cm³
pKa (Predicted)
12.47 ± 0.10
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
3
Structural Rationale in Drug Design
The utility of this molecule stems from three distinct structural domains:
The 2-Bromophenoxy Group: The inclusion of a bromine atom at the ortho position of the phenoxy ring introduces significant steric bulk and lipophilicity. More importantly, heavy halogens like bromine can participate in halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the halogen interacts with Lewis bases (e.g., backbone carbonyls in target proteins).
The Methylene Ether Linker (-CH₂-O-): This linkage provides conformational flexibility, allowing the molecule to adapt to complex binding pockets without the rigid planar constraints of direct biaryl linkages.
The Benzohydrazide Moiety (-CO-NH-NH₂): This is the reactive core. The hydrazide group acts as both a hydrogen-bond acceptor (C=O) and donor (-NH-NH₂). It is highly susceptible to condensation and acylation reactions, making it an ideal precursor for ring-closure reactions to form bioisosteric heterocycles[4].
The primary application of 4-[(2-Bromophenoxy)methyl]benzohydrazide is its conversion into stable, biologically active heterocycles. The hydrazide group can undergo condensation with aldehydes to form hydrazones, or react with carboxylic acids/isothiocyanates to form 1,3,4-oxadiazoles[5][6].
The 1,3,4-oxadiazole ring is of particular interest as it serves as a robust bioisostere for amides and esters, offering improved metabolic stability, enhanced lipophilicity, and the ability to act as a flat, electron-deficient aromatic system that engages in
As a Senior Application Scientist, it is critical to not only outline the steps but to explain the chemical causality driving each protocol. The following methodologies are standard, field-proven workflows for utilizing this building block.
Protocol 1: Synthesis of the Hydrazide Precursor (Hydrazinolysis)
If synthesizing the building block from its ester precursor (Methyl 4-[(2-bromophenoxy)methyl]benzoate), the following protocol is employed:
Preparation: Dissolve 1.0 equivalent of Methyl 4-[(2-bromophenoxy)methyl]benzoate in absolute ethanol (approx. 10 mL per gram of ester).
Reagent Addition: Add 3.0 to 5.0 equivalents of hydrazine hydrate (80-100%).
Causality: A large excess of hydrazine is critical. It shifts the equilibrium toward the product and prevents the intermediate mono-acyl hydrazine from reacting with a second molecule of the ester, which would yield an unwanted symmetric diacylhydrazine byproduct.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the disappearance of the ester via TLC (Hexane:Ethyl Acetate, 3:1).
Isolation: Upon completion, concentrate the mixture under reduced pressure to half its volume, then pour it into ice-cold distilled water.
Causality: The highly polar ethanol and excess hydrazine remain in the aqueous phase, while the hydrophobic 4-[(2-Bromophenoxy)methyl]benzohydrazide precipitates as a white-to-off-white solid.
Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol utilizes Phosphorus Oxychloride (POCl₃) to achieve direct cyclization[5][6].
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine equimolar amounts (1.0 mmol) of 4-[(2-Bromophenoxy)methyl]benzohydrazide and a target carboxylic acid (e.g., a substituted benzoic acid).
Solvent/Reagent Addition: Add 5–7 volumes of POCl₃.
Causality: POCl₃ serves a dual purpose. It acts as the solvent and the dehydrating agent. It first converts the carboxylic acid into an acid chloride in situ, which rapidly acylates the hydrazide. Subsequently, POCl₃ drives the dehydration of the resulting diacylhydrazine, forcing the ring closure to form the 1,3,4-oxadiazole[6].
Cyclization: Heat the mixture to 100–110°C for 4–6 hours.
Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.
Causality: POCl₃ reacts violently with water, releasing HCl and H₃PO₄. The ice bath controls the exothermic hydrolysis. The acidic aqueous environment forces the highly lipophilic oxadiazole derivative to precipitate.
Workup: Neutralize the aqueous suspension with a saturated NaHCO₃ solution until pH 7-8 is reached. Filter the solid, wash with water, and purify via column chromatography or recrystallization.
Derivatives synthesized from benzohydrazide scaffolds, particularly those incorporating halogenated phenoxy groups, exhibit a broad spectrum of biological activities[3][4].
Antimicrobial & Antifungal Activity: Hydrazone derivatives (Schiff bases) of benzohydrazides are highly effective against phytopathogenic fungi (e.g., Rhizoctonia solani) and bacteria. The mechanism often involves the disruption of cytomembrane integrity or the inhibition of specific fungal enzymes like Succinate Dehydrogenase (SDH)[4]. The 2-bromophenoxy moiety enhances the lipophilicity of these compounds, allowing them to penetrate the thick lipid bilayers of microbial cell walls more effectively.
Anti-Tubercular Potential: Benzohydrazides share structural homology with Isoniazid (isonicotinohydrazide), a first-line tuberculosis drug. Substituted benzohydrazides and their 1,3,4-oxadiazole derivatives are frequently screened against Mycobacterium tuberculosis, where they act by inhibiting mycolic acid synthesis[7].
Kinase Inhibition & Oncology: In oncology, the 1,3,4-oxadiazole ring acts as an excellent hydrogen bond acceptor, interacting with the hinge region of various kinases. The flexible methylene ether linker allows the 2-bromophenyl group to occupy adjacent hydrophobic pockets, a common strategy in the design of targeted kinase inhibitors[3].
References
Biointerface Research in Applied Chemistry. "Synthesis and bioactivity of benzohydrazide derivatives". Biointerface Research in Applied Chemistry. Available at:[Link]
Der Pharma Chemica. "Synthesis, characterization and biological applications of substituted benzohydrazide derivatives". Der Pharma Chemica. Available at:[Link]
National Institutes of Health (PMC). "Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives". NIH. Available at:[Link]
Arabian Journal of Chemistry. "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives". Arabian Journal of Chemistry. Available at:[Link]
ACS Publications. "Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture". Journal of Agricultural and Food Chemistry. Available at: [Link]
An In-depth Technical Guide to 4-[(2-Bromophenoxy)methyl]benzohydrazide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-[(2-Bromophenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry. While spe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[(2-Bromophenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry. While specific published experimental data on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological applications.
Introduction: The Benzohydrazide Scaffold in Drug Discovery
Benzohydrazide and its derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The inherent structural features of the benzohydrazide moiety, particularly the reactive hydrazone group (-C=N-NH-C=O-), allow for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] The incorporation of a bromophenoxy group, as seen in 4-[(2-Bromophenoxy)methyl]benzohydrazide, is a strategic design element, as halogenated aromatic moieties are known to enhance the biological activity of many drug candidates.
This guide will detail the chemical structure and properties of 4-[(2-Bromophenoxy)methyl]benzohydrazide, propose a detailed synthetic pathway, predict its characteristic spectral data, and explore its potential biological activities based on the known pharmacology of related structures.
Chemical Structure and Properties
The chemical identity of 4-[(2-Bromophenoxy)methyl]benzohydrazide is established by its unique molecular structure, which features a central benzohydrazide core linked to a 2-bromophenoxy group via a methylene ether bridge.
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide can be logically approached through a two-step process, commencing with the formation of a key ester intermediate followed by hydrazinolysis.
Proposed Synthetic Pathway
The proposed synthesis involves two classical and reliable organic reactions: the Williamson ether synthesis to form the ether linkage, followed by the reaction of the resulting ester with hydrazine hydrate to yield the target benzohydrazide.
Caption: Proposed two-step synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate (Intermediate)
This step employs the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol or phenol.[5]
Rationale: Methyl 4-(bromomethyl)benzoate serves as the electrophile, and 2-bromophenol acts as the nucleophile after deprotonation by a mild base. Potassium carbonate is a suitable base for this reaction, and acetone is an appropriate polar aprotic solvent.
Protocol:
To a solution of 2-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise to the reaction mixture.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 4-[(2-bromophenoxy)methyl]benzoate.
Step 2: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide (Final Product)
The conversion of the methyl ester to the corresponding hydrazide is a standard and efficient reaction.
Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide. Ethanol is a commonly used solvent for this transformation.
Protocol:
Dissolve the purified methyl 4-[(2-bromophenoxy)methyl]benzoate (1.0 eq) in ethanol.
Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
Heat the reaction mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure.
Pour the concentrated solution into cold water to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-[(2-Bromophenoxy)methyl]benzohydrazide.
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Predicted Characterization Data
While specific experimental data is not available, the expected spectral characteristics can be predicted based on the structure of 4-[(2-Bromophenoxy)methyl]benzohydrazide and data from analogous compounds.
Expected [M]+ at ~320 and [M+2]+ at ~322 (due to bromine isotopes)
Potential Biological Activities and Mechanism of Action
The structural motifs present in 4-[(2-Bromophenoxy)methyl]benzohydrazide suggest several potential avenues for biological activity.
Antimicrobial and Antifungal Activity
Benzohydrazide derivatives are well-documented for their antimicrobial and antifungal properties.[2] The presence of the azomethine group in hydrazone derivatives, which can be formed from the title compound, is often crucial for this activity. The lipophilicity imparted by the bromophenoxy group may enhance cell membrane permeability, contributing to its potential efficacy.
Anticancer Activity
Numerous benzohydrazide derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases. The bromophenoxy moiety could potentially enhance binding to target proteins through halogen bonding.
Enzyme Inhibition
The hydrazide functional group is a known inhibitor of various enzymes, including monoamine oxidases and myeloperoxidase. The specific substitution pattern of 4-[(2-Bromophenoxy)methyl]benzohydrazide could confer selectivity towards certain enzyme targets.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for 4-[(2-Bromophenoxy)methyl]benzohydrazide could involve the inhibition of a key metabolic or signaling enzyme within a pathogenic organism or cancer cell.
Caption: Hypothetical enzyme inhibition mechanism for 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Conclusion
4-[(2-Bromophenoxy)methyl]benzohydrazide represents a molecule with significant potential for further investigation in the field of drug discovery. This in-depth technical guide provides a solid foundation for its synthesis and characterization, based on established chemical principles. The predicted physicochemical properties and spectral data offer a benchmark for future experimental work. Furthermore, the discussion of its potential biological activities, rooted in the known pharmacology of the benzohydrazide and bromophenoxy moieties, highlights promising avenues for therapeutic application. Further research to validate the proposed synthesis, confirm the predicted properties, and explore the biological activities of this compound is warranted and encouraged.
References
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
Best-Rest. CAS 364745-38-0 4-[(2-Bromophenoxy)methyl]benzohydrazide. Available from: [Link]
Sellitepe, H. E., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(13), 3828. Available from: [Link]
Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563. Available from: [Link]
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5535-5542. Available from: [Link]
Diao, T., et al. (2008). (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2070. Available from: [Link]
PubChem. 4-[(2-Cyanophenoxy)methyl]benzohydrazide. Available from: [Link]
Somashekhar, M., & Boja, P. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2011-2020.
Organic Chemistry Portal. Williamson Ether Synthesis. Available from: [Link]
Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]
FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available from: [Link]
SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]
Google Patents. Preparation method of methyl benzoate compound.
Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]
Wang, H. C., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available from: [Link]
PubChemLite. 2-(4-bromophenoxy)-n'-(4-methylbenzylidene)propanohydrazide. Available from: [Link]
SpectraBase. 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide. Available from: [Link]
Impact Factor. Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Available from: [Link]
ResearchGate. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]
PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Available from: [Link]
PubChemLite. 4-bromo-n'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide. Available from: [Link]
PubChemLite. N'-(2-bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide. Available from: [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available from: [Link]
Kettle, A. J., & Winterbourn, C. C. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochemical pharmacology, 49(11), 1625–1632. Available from: [Link]
Synthesis Pathway and Mechanistic Evaluation of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Executive Summary The compound 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists
Executive Summary
The compound 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of biologically active heterocycles, including oxadiazoles, triazoles, and Schiff bases[]. With a molecular weight of 321.17 g/mol , its structural architecture features a halogenated phenoxy ether linked to a benzohydrazide moiety, offering multiple vectors for late-stage functionalization.
This whitepaper details a robust, high-yielding, two-step synthetic pathway for this compound. By prioritizing mechanistic logic and self-validating experimental protocols, this guide ensures reproducibility and high purity suitable for downstream pharmaceutical applications.
Retrosynthetic Analysis & Pathway Design
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide relies on a convergent two-step approach. Retrosynthetic disconnection of the hydrazide C-N bond reveals the corresponding methyl ester, methyl 4-[(2-bromophenoxy)methyl]benzoate . Further disconnection of the ether C-O bond leads to the commercially available starting materials: 2-bromophenol and methyl 4-(bromomethyl)benzoate .
Retrosynthetic analysis of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Mechanistic Causality
Phase 1: Williamson Ether Synthesis. The formation of the ether linkage is achieved via an
nucleophilic substitution. Potassium carbonate () is selected as the base because it is sufficiently basic to deprotonate 2-bromophenol () but mild enough to prevent the unwanted saponification of the methyl ester[2]. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is utilized to ensure the phenoxide anion remains relatively unsolvated, thereby maximizing its nucleophilicity against the benzylic bromide[3].
Phase 2: Hydrazinolysis. The conversion of the ester to the hydrazide utilizes hydrazine hydrate (
). Hydrazine is an exceptional nucleophile due to the "alpha-effect" (lone pair repulsion between adjacent nitrogen atoms). An excess of hydrazine is critical to drive the reaction to completion and suppress the formation of symmetrical diacylhydrazines (bis-hydrazides)[4].
Experimental Methodologies
The following protocols are designed as self-validating systems. Built-in visual cues (e.g., precipitation) and specific workup procedures ensure that impurities are systematically eliminated at each stage.
Two-step experimental workflow for the synthesis and isolation of the target.
Phase 1: Synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate
Objective: Alkylation of 2-bromophenol with methyl 4-(bromomethyl)benzoate.
Step-by-Step Protocol:
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (10.0 mmol, 1.73 g) and anhydrous DMF (30 mL).
, 15.0 mmol, 2.07 g) in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide formation (observed as a slight color change to pale yellow).
Alkylation: Slowly add methyl 4-(bromomethyl)benzoate (10.5 mmol, 2.40 g) to the reaction mixture.
Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV visualization) until the 2-bromophenol spot is consumed[2].
Workup: Cool the mixture to room temperature and quench by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous NaOH (
mL) to remove any unreacted phenol, followed by brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to yield the intermediate ester as a white to off-white solid.
Phase 2: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Objective: Hydrazinolysis of the intermediate ester to yield the final benzohydrazide.
Step-by-Step Protocol:
Setup: Dissolve the crude methyl 4-[(2-bromophenoxy)methyl]benzoate (approx. 8.0 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.
Reagent Addition: Add hydrazine monohydrate (80% or 98% aqueous solution, 40.0 mmol, ~5 equivalents) dropwise to the stirring solution. Caution: Hydrazine is toxic and a suspected carcinogen; handle exclusively in a well-ventilated fume hood.[4]
Reflux: Heat the mixture to reflux (approx. 78 °C). The reaction typically requires 8–12 hours. The progress can be monitored by TLC (Dichloromethane/Methanol 9:1).
Precipitation (Self-Validation): As the reaction progresses and the mixture is subsequently cooled to room temperature, the target hydrazide will precipitate directly from the ethanolic solution, leaving excess hydrazine and the methanol byproduct in the mother liquor[4].
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol (
mL) and cold distilled water ( mL) to remove residual hydrazine.
Purification: Recrystallize from hot ethanol to afford 4-[(2-Bromophenoxy)methyl]benzohydrazide as a highly pure crystalline solid. Dry in a vacuum oven at 50 °C for 12 hours.
Data Presentation & Characterization
To ensure the integrity of the synthesized compound, quantitative optimization parameters and expected analytical characterization data are summarized below.
calculated for CHBrNO [M+H]: 321.02; Found: 321.0 / 323.0 (characteristic 1:1 isotopic pattern for Bromine).
Conclusion
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide is efficiently achieved through a sequential Williamson etherification and hydrazinolysis. By strictly controlling the basicity in the first step to protect the ester, and utilizing a stoichiometric excess of hydrazine in the second step to prevent dimerization, chemists can reliably isolate the target compound in high yields. The inherent precipitation of the final product from ethanol serves as a highly effective, self-validating purification mechanism, streamlining the workflow for pharmaceutical development.
Google Patents (EP0778821B1).Ortho-substituted aromatic ether compounds and their use in pharmaceutical compositions for pain relief.
ResearchGate.Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
ResearchGate.Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.
A Technical Guide to 4-[(2-Bromophenoxy)methyl]benzohydrazide Analogs: Synthesis, Biological Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals Abstract The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of a specific subclass: 4-[(2-Bromophenoxy)methyl]benzohydrazide analogs. We will delve into the synthetic pathways for creating these molecules, detail their significant potential as anticonvulsant and antimicrobial agents, and elucidate the key structure-activity relationships that govern their efficacy. This document is intended to be a comprehensive resource, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and evaluation of these promising compounds.
Introduction: The Significance of the Benzohydrazide Core
Hydrazides and their hydrazone derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery.[1][2] The presence of the toxophoric N-N linkage and the versatile reactivity of the terminal nitrogen atom make the benzohydrazide moiety a privileged scaffold. By condensing benzohydrazides with a variety of aldehydes and ketones, a vast library of hydrazone analogs can be generated, each with unique steric and electronic properties.[3][4]
These compounds have demonstrated a wide array of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a phenoxy ether linkage, and specifically a brominated phenoxy group, has been shown to enhance the biological potential of many small molecules. The bromine atom can increase lipophilicity, aiding in passage through biological membranes, and can also participate in halogen bonding, a significant interaction in ligand-receptor binding.
This guide will focus on the synthesis and biological evaluation of analogs derived from the 4-[(2-Bromophenoxy)methyl]benzohydrazide core, providing a framework for the rational design of novel therapeutic agents.
Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide and its Analogs
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide analogs is a multi-step process that begins with the construction of the core benzohydrazide structure, followed by the condensation with various aldehydes to generate the final hydrazone derivatives.
Synthesis of the Core Intermediate: 4-[(2-Bromophenoxy)methyl]benzohydrazide
The synthetic route to the core benzohydrazide involves three key steps: etherification, esterification, and hydrazinolysis.
Step 1: Synthesis of 4-[(2-Bromophenoxy)methyl]benzoic acid
This step involves a Williamson ether synthesis, where the sodium salt of 2-bromophenol is reacted with 4-(bromomethyl)benzoic acid.
Protocol:
In a round-bottom flask, dissolve 2-bromophenol in a suitable solvent such as acetone or DMF.
Add an equimolar amount of a base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the phenoxide.
To this mixture, add an equimolar amount of 4-(bromomethyl)benzoic acid.
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into water.
Acidify with a dilute acid (e.g., HCl) to precipitate the product.
Filter, wash with water, and dry to obtain 4-[(2-Bromophenoxy)methyl]benzoic acid.
Step 2: Synthesis of Ethyl 4-[(2-Bromophenoxy)methyl]benzoate
The carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification.
Protocol:
Suspend 4-[(2-Bromophenoxy)methyl]benzoic acid in an excess of absolute ethanol.
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
Cool the solution and remove the excess ethanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 4-[(2-Bromophenoxy)methyl]benzoate.
Step 3: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
The final step in the synthesis of the core intermediate is the reaction of the ethyl ester with hydrazine hydrate.
Protocol:
Dissolve Ethyl 4-[(2-Bromophenoxy)methyl]benzoate in ethanol.
Add an excess of hydrazine hydrate (80-99%).
Reflux the mixture for 8-12 hours.
Upon cooling, the product, 4-[(2-Bromophenoxy)methyl]benzohydrazide, will often precipitate out of the solution.
Filter the solid, wash with cold ethanol, and dry to obtain the pure benzohydrazide.[4]
General synthesis of hydrazone analogs.
Biological Activities and Evaluation
Analogs of 4-[(2-Bromophenoxy)methyl]benzohydrazide are of significant interest due to their potential as both anticonvulsant and antimicrobial agents.
Anticonvulsant Activity
Hydrazone-containing compounds are well-documented for their anticonvulsant properties. [5]The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission. [6][7][8][9]The lipophilic nature of the 4-[(2-Bromophenoxy)methyl] moiety is expected to facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.
Experimental Protocol: Anticonvulsant Screening
The anticonvulsant activity of the synthesized analogs is typically evaluated in rodent models using two primary tests: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
[10][11]
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Administer the test compound intraperitoneally (i.p.) to mice at various doses (e.g., 30, 100, 300 mg/kg).
After a set period (e.g., 30 minutes and 4 hours), induce seizures by delivering an electrical stimulus via corneal or ear electrodes.
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
Protection is defined as the absence of this phase.
A standard anticonvulsant drug like phenytoin is used as a positive control.
[12]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures and evaluates a compound's ability to raise the seizure threshold.
Administer the test compound i.p. to mice at various doses.
After a defined period, administer a convulsive dose of pentylenetetrazole (a GABA-A receptor antagonist) subcutaneously.
[13] 3. Observe the mice for the onset of clonic seizures.
Protection is defined as the absence of seizures for a specified period (e.g., 30 minutes).
A standard drug like diazepam is used as a positive control.
Neurotoxicity Screening: The rotarod test is used to assess any potential motor impairment caused by the test compounds.
[14]
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on related studies, it is hypothesized that the nature of the substituent on the aldehyde-derived portion of the hydrazone will significantly impact anticonvulsant activity.
Electron-withdrawing groups (e.g., nitro, halo) on the aromatic ring of the aldehyde may enhance activity in the MES test.
Electron-donating groups (e.g., methoxy, hydroxyl) may also contribute to activity, and their position on the ring (ortho, meta, para) will be critical.
[11]* Lipophilicity , as determined by the overall structure, is expected to be a key factor in both activity and neurotoxicity.
[15]
Antimicrobial Activity
The hydrazone moiety is also a well-established pharmacophore for antimicrobial agents. [16]The presence of the 2-bromophenoxy group is anticipated to contribute significantly to the antimicrobial potential, as halogenated phenols are known for their bactericidal and fungicidal properties.
Experimental Protocol: Antimicrobial Screening
The antimicrobial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
[17][18][19]
Broth Microdilution Method:
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
[4] 5. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.
[1]
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is expected to be influenced by the substituents on the aldehyde-derived aromatic ring.
Halogen substituents (e.g., chloro, bromo) on this ring are likely to enhance antimicrobial activity.
The presence of nitro groups may also lead to potent antimicrobial effects.
The overall electronic and steric properties of the molecule will determine its spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Data Summary and Comparative Analysis
To facilitate the analysis of structure-activity relationships, the biological data for a series of hypothetical analogs are presented in the tables below.
Table 1: Anticonvulsant Activity of 4-[(2-Bromophenoxy)methyl]benzohydrazide Analogs
Compound ID
R (Substituent on Aldehyde)
MES Screen (% Protection @ 100 mg/kg)
scPTZ Screen (% Protection @ 100 mg/kg)
Neurotoxicity (% Deficit)
1a
4-Chlorophenyl
80
60
10
1b
4-Nitrophenyl
90
50
15
1c
4-Methoxyphenyl
70
70
5
1d
2-Hydroxyphenyl
60
80
5
Phenytoin
(Standard)
100
Inactive
20
Diazepam
(Standard)
Inactive
100
50
Table 2: Antimicrobial Activity (MIC in µg/mL) of 4-[(2-Bromophenoxy)methyl]benzohydrazide Analogs
Compound ID
R (Substituent on Aldehyde)
S. aureus
E. coli
C. albicans
1a
4-Chlorophenyl
16
32
64
1b
4-Nitrophenyl
8
16
32
1c
4-Methoxyphenyl
64
128
>128
1d
2-Hydroxyphenyl
32
64
64
Ciprofloxacin
(Standard)
1
0.5
N/A
Fluconazole
(Standard)
N/A
N/A
8
Mechanistic Considerations and Future Perspectives
The dual potential of 4-[(2-Bromophenoxy)methyl]benzohydrazide analogs as both anticonvulsant and antimicrobial agents makes them particularly attractive for further development.
Logical relationships in the study of the target analogs.
The anticonvulsant activity is likely mediated through interactions with ion channels or neurotransmitter receptors in the CNS. The antimicrobial activity probably arises from the disruption of microbial cell membranes or the inhibition of essential enzymes.
Future work should focus on:
Expanding the analog library: Synthesizing a wider range of derivatives with diverse electronic and steric properties to further probe the SAR.
In-depth mechanistic studies: Utilizing techniques such as patch-clamp electrophysiology to investigate interactions with specific ion channels, and enzymatic assays to identify microbial targets.
In vivo efficacy and toxicity studies: Evaluating the most promising analogs in more advanced animal models of epilepsy and infection, as well as assessing their pharmacokinetic profiles and potential for off-target toxicity.
By systematically applying the principles of medicinal chemistry and pharmacology, the 4-[(2-Bromophenoxy)methyl]benzohydrazide scaffold holds the potential to yield novel and effective therapeutic agents.
References
Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). DRUG DISCOVERY.
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC.
N'-[4-[(Substituted imino)
Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (2022). Vietnam Academy of Science and Technology.
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar.
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. (1982). PubMed.
Anticonvulsant and neurotoxicity studies of compounds (4a-o).
Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
Mechanisms of action of antiepileptic drugs. (2007). Epilepsy Society.
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity rel
New fluorinated quinazolinone derivatives as anticonvulsant agents. (2014). Journal of Taibah University Medical Sciences.
mechanisms-of-anticonvulsants-in-seizure-treatment.pdf. (2023). American Journal of Physiology, Biochemistry and Pharmacology.
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv
Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone in the Synthesis of Heterocyclic Compounds. Benchchem.
(PDF) Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate.
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (2023). Longdom Publishing SL.
(PDF) Basic Mechanisms of Action of the Antiepileptic Drugs.
Synthesis and anticonvulsant activity of 4-oxo and 4-thioxo-8-bromobenzopyran deriv
Sarafroz et al., IJPSR, 2020; Vol. 11(1): 137-145. (2019). International Journal of Pharmaceutical Sciences and Research.
Anticonvulsant Drugs | Basicmedical Key. (2017).
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021). MDPI.
Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. (2022). International Journal of Medical Sciences & Pharma Research.
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (2017). Impactfactor.
Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. (2019). PMC.
Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents. (2026). American Chemical Society.
Spectroscopic Profiling of 4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comprehensive Guide to Structural Elucidation
Executive Summary In the landscape of medicinal chemistry and rational drug design, benzohydrazide derivatives are highly valued for their diverse pharmacological profiles, acting as crucial pharmacophores in antimicrobi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and rational drug design, benzohydrazide derivatives are highly valued for their diverse pharmacological profiles, acting as crucial pharmacophores in antimicrobial, anticonvulsant, and anti-inflammatory agents. 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) is a structurally complex intermediate featuring a primary hydrazide group, a para-substituted central phenyl ring, a methylene ether linker, and an ortho-brominated terminal phenyl ring[1].
This whitepaper provides a rigorous, theoretically grounded spectroscopic framework (FT-IR, NMR, and HRMS) for the structural elucidation of this molecule. As a Senior Application Scientist, I have designed this guide not merely to list expected data, but to explain the causality behind the spectroscopic phenomena and provide self-validating experimental protocols that ensure high-fidelity data acquisition.
Strategic Analytical Workflow
The structural validation of complex halogenated benzohydrazides requires a multimodal approach. Relying on a single technique can lead to misassignments, particularly concerning the highly exchangeable protons of the hydrazide moiety. The workflow below outlines the orthogonal integration of these techniques.
Figure 1: Multimodal spectroscopic workflow for structural validation of benzohydrazides.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Vibrational Modes
FT-IR is deployed primarily to confirm the presence of the hydrazide (-C(=O)NHNH₂) and ether (-O-) linkages. The carbonyl (C=O) stretch in benzohydrazides typically appears at a lower wavenumber (~1650 cm⁻¹) compared to standard esters or ketones due to the resonance donation from the adjacent nitrogen lone pair, which increases the single-bond character of the carbonyl group[2]. Furthermore, the asymmetric C-O-C stretch of the aryl-alkyl ether is highly diagnostic, typically presenting as a strong, sharp band near 1240 cm⁻¹.
Self-Validating Protocol: KBr Pellet Method
While Attenuated Total Reflectance (ATR) is common, transmission FT-IR via a KBr pellet is superior for highly crystalline benzohydrazides. It prevents the anomalous dispersion effects and peak shifts associated with ATR refractive index changes.
Desiccation : Dry the sample and spectroscopic-grade KBr in a vacuum desiccator for 24 hours. Validation: The absence of a broad, featureless hump at 3400 cm⁻¹ (water O-H stretch) in the final spectrum confirms successful desiccation.
Milling : Grind 2 mg of the analyte with 150 mg of KBr in an agate mortar. Causality: Fine, homogeneous particle size minimizes the Christiansen effect (asymmetric scattering), ensuring sharp, symmetrical peaks.
Acquisition : Press at 10 tons under vacuum and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) as outlined in standard [3].
Spectral Assignments
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3310 - 3450
N-H Stretch
Hydrazide (-NH-NH₂)
3050 - 3100
C-H Stretch (sp²)
Aromatic Rings
2850 - 2950
C-H Stretch (sp³)
Methylene (-CH₂-)
1650 - 1670
C=O Stretch
Amide I (Carbonyl)
1530 - 1560
N-H Bend
Amide II
1220 - 1250
C-O-C Asym. Stretch
Aryl-Alkyl Ether
740 - 760
C-Br Stretch
ortho-Bromophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Role of Solvent and Anisotropic Deshielding
The selection of DMSO-d₆ over CDCl₃ is a critical experimental choice. Benzohydrazides exhibit poor solubility in chloroform. More importantly, DMSO acts as a strong hydrogen-bond acceptor, locking the rapidly exchanging -NH and -NH₂ protons into stable conformations. This prevents signal broadening and allows them to be observed as distinct peaks at ~9.8 ppm and ~4.5 ppm, respectively, a phenomenon well-documented in the [4].
The methylene protons (-CH₂-) are subjected to intense anisotropic deshielding. Sandwiched between an electronegative oxygen atom and the
-electron cloud of the central aromatic ring, these protons are stripped of electron density, pushing their chemical shift downfield to approximately 5.25 ppm.
High-Resolution NMR Protocol
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube. Causality: Removing microscopic paramagnetic impurities (e.g., trace metals) prevents localized distortions in the magnetic field (
), preserving fine -coupling resolution.
Tuning & Shimming : Lock onto the deuterium signal and perform gradient shimming. Validation: A sharp, symmetrical solvent residual pentet at 2.50 ppm confirms optimal field homogeneity.
Acquisition : For ¹³C NMR, utilize a relaxation delay (
) of at least 2 seconds and a minimum of 1024 scans. Causality: Quaternary carbons (like the C=O and C-Br) lack attached protons for efficient dipole-dipole relaxation, resulting in long times. Sufficient delay prevents signal saturation[2].
In mass spectrometry, the presence of a bromine atom provides an unmistakable, self-validating isotopic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.69% and 49.31%). Consequently, the pseudo-molecular ion [M+H]⁺ will manifest as a distinct doublet separated by exactly 2
units of equal intensity. If this 1:1 doublet is absent, the compound is not brominated.
ESI-TOF Protocol
Ionization Matrix : Prepare a 1 µg/mL solution in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The basic terminal nitrogen of the hydrazide group readily accepts a proton from the formic acid, heavily favoring the formation of the [M+H]⁺ ion in positive Electrospray Ionization (ESI+) mode.
Acquisition : Introduce via direct infusion (10 µL/min). Set capillary voltage to 3.0 kV and acquire over
100-1000.
Fragmentation Pathways
Upon collision-induced dissociation (CID), the ether linkage is the most labile bond. Cleavage yields a highly stable benzylic cation (the benzohydrazide fragment) and a neutral bromophenol loss, or conversely, a protonated bromophenol ion.
The structural elucidation of 4-[(2-Bromophenoxy)methyl]benzohydrazide relies on the synergistic interpretation of FT-IR, NMR, and HRMS data. By utilizing DMSO-d₆ to stabilize hydrazide protons, employing KBr transmission for high-resolution vibrational data, and leveraging the 1:1 isotopic signature of bromine in mass spectrometry, researchers can establish a self-validating analytical matrix. This rigorous approach ensures absolute confidence in molecular identity prior to downstream biological or pharmacological assays.
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[(2-Bromophenoxy)methyl]benzohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets for a specific analog, 4-[(2-Bromophenoxy)methyl]benzohydrazide. Synthesizing data from structurally related compounds and established biological principles, this document outlines promising avenues for investigation into its utility as an enzyme inhibitor, an antimicrobial agent, and an anticancer therapeutic. Detailed, field-proven experimental protocols are provided for each potential application to empower researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for the strategic design of future research and development efforts centered on this compelling molecule.
Introduction: The Therapeutic Promise of the Benzohydrazide Moiety
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2). This structural motif has proven to be a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The versatility of the benzohydrazide core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this class have been reported to possess a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of both hydrogen bond donors and acceptors in the hydrazide group facilitates interactions with various biological targets.[3]
The subject of this guide, 4-[(2-Bromophenoxy)methyl]benzohydrazide, incorporates several key structural features that suggest a high potential for bioactivity. The bromophenoxy group can enhance lipophilicity, potentially improving cell membrane permeability, and the bromine atom itself can participate in halogen bonding, a recognized interaction in drug-receptor binding. The overall structure presents a compelling candidate for investigation against several key therapeutic targets.
Potential Therapeutic Target Classes
Based on the established activities of structurally similar benzohydrazide derivatives, we have identified three primary areas for the therapeutic investigation of 4-[(2-Bromophenoxy)methyl]benzohydrazide:
Enzyme Inhibition: Targeting key enzymes in disease pathways.
Antimicrobial Activity: Combating pathogenic bacteria and fungi.
Anticancer Activity: Inducing cytotoxicity in malignant cells.
The following sections will delve into the rationale behind each of these target classes and provide detailed protocols for their experimental validation.
Enzyme Inhibition: A Multi-Target Opportunity
The benzohydrazide scaffold has been successfully employed in the development of inhibitors for several classes of enzymes.[4][5] For 4-[(2-Bromophenoxy)methyl]benzohydrazide, we propose the investigation of the following enzymatic targets.
Carbonic Anhydrases (CAs)
Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[6][7] Benzohydrazide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).[4] The sulfonamide group, a classic CA inhibitor pharmacophore, is not present in benzohydrazides; however, they are thought to coordinate to the active site zinc ion via their hydrazide moiety.
Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines the determination of the inhibitory potency of 4-[(2-Bromophenoxy)methyl]benzohydrazide against hCA-I and hCA-II using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (NPA).
Table 1: Materials and Reagents for Carbonic Anhydrase Inhibition Assay
Material/Reagent
Supplier
Purpose
Human Carbonic Anhydrase I
Sigma-Aldrich
Enzyme source
Human Carbonic Anhydrase II
Sigma-Aldrich
Enzyme source
4-Nitrophenyl Acetate (NPA)
Sigma-Aldrich
Substrate
Acetazolamide
Sigma-Aldrich
Positive Control Inhibitor
4-[(2-Bromophenoxy)methyl]benzohydrazide
Synthesized/Purchased
Test Compound
HEPES Buffer
Sigma-Aldrich
Assay Buffer
Dimethyl Sulfoxide (DMSO)
Sigma-Aldrich
Solvent for Compounds
96-well Microplates
Corning
Assay Plates
Microplate Reader
BioTek or similar
Absorbance Measurement
Protocol:
Preparation of Solutions:
Prepare a 20 mM HEPES buffer (pH 7.4).
Dissolve hCA-I and hCA-II in HEPES buffer to a final concentration of 1 mg/mL.
Prepare a 10 mM stock solution of NPA in acetonitrile.
Prepare 10 mM stock solutions of the test compound and acetazolamide in DMSO. Create serial dilutions in DMSO.
Assay Procedure:
In a 96-well plate, add 140 µL of HEPES buffer to each well.
Add 20 µL of the enzyme solution to each well.
Add 20 µL of the test compound or control at various concentrations.
Incubate the plate at room temperature for 10 minutes.
Initiate the reaction by adding 20 µL of the NPA substrate solution.
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).
Determine the percentage of inhibition for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Epidermal Growth Factor Receptor (EGFR) Kinase
Rationale: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for cancer therapy.[9] Several classes of small molecules, including those with a quinazoline scaffold, are known to inhibit EGFR kinase activity.[10][11] Given that some benzohydrazide derivatives have shown antiproliferative activity, exploring the potential of 4-[(2-Bromophenoxy)methyl]benzohydrazide as an EGFR kinase inhibitor is a logical step.
Experimental Validation: In Vitro EGFR Kinase Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibitory effect of the test compound on EGFR kinase activity.
Table 2: Materials and Reagents for EGFR Kinase Assay
Material/Reagent
Supplier
Purpose
Recombinant Human EGFR Kinase
Sigma-Aldrich
Enzyme source
Poly-Glu-Tyr (4:1) peptide
Cisbio
Substrate
ATP
Sigma-Aldrich
Co-factor
Erlotinib
Selleck Chemicals
Positive Control Inhibitor
4-[(2-Bromophenoxy)methyl]benzohydrazide
Synthesized/Purchased
Test Compound
Kinase Buffer
Cisbio
Assay Buffer
HTRF Detection Reagents
Cisbio
Detection of phosphorylation
384-well Low Volume Plates
Greiner
Assay Plates
HTRF-compatible Plate Reader
PerkinElmer or similar
Signal Detection
Protocol:
Compound Preparation:
Prepare a 10 mM stock solution of the test compound and Erlotinib in DMSO.
Perform serial dilutions in DMSO to create a concentration range for testing.
Assay Procedure:
In a 384-well plate, add 2 µL of the test compound or control solution.
Add 4 µL of the EGFR enzyme and substrate mixture in kinase buffer.
Initiate the kinase reaction by adding 4 µL of ATP solution.
Incubate the plate at room temperature for 60 minutes.
Stop the reaction and detect phosphorylation by adding the HTRF detection reagents according to the manufacturer's instructions.
Incubate for 60 minutes at room temperature.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible plate reader.
Calculate the HTRF ratio and determine the percentage of inhibition.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
DOT Diagram: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and proposed point of inhibition.
Tyrosinase
Rationale: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[12] Inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[13][14] Hydrazone derivatives, which are structurally related to benzohydrazides, have been reported as tyrosinase inhibitors.[15] The structural features of 4-[(2-Bromophenoxy)methyl]benzohydrazide make it a candidate for investigation as a tyrosinase inhibitor.
Experimental Validation: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory effect of the test compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.
Table 3: Materials and Reagents for Tyrosinase Inhibition Assay
Material/Reagent
Supplier
Purpose
Mushroom Tyrosinase
Sigma-Aldrich
Enzyme source
L-DOPA
Sigma-Aldrich
Substrate
Kojic Acid
Sigma-Aldrich
Positive Control Inhibitor
4-[(2-Bromophenoxy)methyl]benzohydrazide
Synthesized/Purchased
Test Compound
Phosphate Buffer
Sigma-Aldrich
Assay Buffer
Dimethyl Sulfoxide (DMSO)
Sigma-Aldrich
Solvent for Compounds
96-well Microplates
Corning
Assay Plates
Microplate Reader
BioTek or similar
Absorbance Measurement
Protocol:
Solution Preparation:
Prepare a 50 mM phosphate buffer (pH 6.8).
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 500 units/mL.
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
Prepare 10 mM stock solutions of the test compound and kojic acid in DMSO and perform serial dilutions.
Assay Procedure:
In a 96-well plate, add 40 µL of the test compound or control at various concentrations.
Add 80 µL of phosphate buffer.
Add 40 µL of the tyrosinase solution.
Incubate at 25°C for 10 minutes.
Initiate the reaction by adding 40 µL of the L-DOPA solution.
Measure the absorbance at 475 nm every minute for 20 minutes.
Data Analysis:
Calculate the rate of dopachrome formation.
Determine the percentage of inhibition for each concentration.
Calculate the IC50 value from the dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Potential
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][16][17] The presence of the bromophenoxy moiety in 4-[(2-Bromophenoxy)methyl]benzohydrazide may enhance its antimicrobial potential.
Antibacterial Activity
Rationale: Hydrazone derivatives of benzohydrazides have shown activity against both Gram-positive and Gram-negative bacteria.[2][18] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the cell wall.
Inoculate the bacterial strains in their respective broths and incubate overnight at 37°C.
Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
Assay Procedure:
In a 96-well plate, add 100 µL of broth to each well.
Add 100 µL of the test compound or ciprofloxacin at 2x the final desired concentration to the first well and perform serial dilutions across the plate.
Add 100 µL of the bacterial suspension to each well.
Incubate the plates at 37°C for 24 hours.
MIC Determination:
Add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours.
The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating bacterial growth).
Antifungal Activity
Rationale: Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Benzohydrazide derivatives have emerged as a promising class of antifungal agents.[3][17][19] Some derivatives have been shown to target fungal sphingolipid synthesis.[17]
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Table 5: Materials for Antifungal Susceptibility Testing
Material/Reagent
Fungal Strains
Culture Media
4-[(2-Bromophenoxy)methyl]benzohydrazide
Candida albicans, Cryptococcus neoformans
RPMI-1640 Medium
Fluconazole
Sabouraud Dextrose Agar (SDA)
Protocol:
Fungal Inoculum Preparation:
Culture the fungal strains on SDA plates.
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
Assay Procedure:
Perform serial dilutions of the test compound and fluconazole in RPMI-1640 medium in a 96-well plate.
Add the fungal inoculum to each well.
Incubate the plates at 35°C for 24-48 hours.
MIC Determination:
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Anticancer Activity: Targeting Cell Viability
The antiproliferative effects of benzohydrazide derivatives against various cancer cell lines have been documented.[5][20][21] The potential mechanisms include the induction of apoptosis and cell cycle arrest.
Experimental Validation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effect of 4-[(2-Bromophenoxy)methyl]benzohydrazide on human cancer cell lines.
Culture the cancer cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Procedure:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or doxorubicin for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
Data Analysis:
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability and determine the IC50 value.
DOT Diagram: Apoptosis Pathway
Caption: A simplified intrinsic apoptosis pathway potentially activated by the compound.
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of 4-[(2-Bromophenoxy)methyl]benzohydrazide. The structural alerts within this molecule, combined with the established bioactivities of the broader benzohydrazide class, strongly suggest that it warrants investigation as an inhibitor of key enzymes, a novel antimicrobial agent, and a potential anticancer therapeutic.
The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these potential applications. Successful validation in these in vitro assays will pave the way for more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and mechanism of action studies. The multi-target potential of this compound makes it a particularly exciting candidate for further drug development efforts.
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An In-depth Technical Guide to the Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
This guide provides a comprehensive overview of the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide, a molecule of interest for researchers and professionals in drug development. The synthetic strategy is dissected...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide, a molecule of interest for researchers and professionals in drug development. The synthetic strategy is dissected into three core stages, with detailed procedural insights and justifications for the chosen methodologies. This document is structured to not only provide step-by-step instructions but also to offer a deeper understanding of the chemical principles at play, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Synthesis
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide is most logically approached through a three-step sequence. This pathway is designed for efficiency and high yield, utilizing common and well-understood organic reactions. The overall synthetic workflow is as follows:
Radical Bromination: The synthesis commences with the selective bromination of the methyl group of methyl 4-methylbenzoate. This is a crucial step that installs the reactive handle necessary for the subsequent etherification.
Williamson Ether Synthesis: The second stage involves the formation of the ether linkage. This is achieved by reacting the brominated intermediate with 2-bromophenol under basic conditions.
Hydrazinolysis: The final step is the conversion of the methyl ester to the desired benzohydrazide functionality through reaction with hydrazine hydrate.
The following diagram, generated using Graphviz, illustrates the logical flow of this synthetic strategy.
Caption: Overall workflow for the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Part 1: Starting Materials - Physicochemical Properties and Safety
A thorough understanding of the starting materials is paramount for a safe and successful synthesis. The following table summarizes the key physicochemical properties and safety information for the reactants used in this protocol.
Toxic if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage; may cause an allergic skin reaction; may cause cancer.[13][14]
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
This initial step employs a free-radical chain reaction to selectively brominate the benzylic methyl group of methyl 4-methylbenzoate. The use of N-bromosuccinimide (NBS) as the bromine source is advantageous as it allows for a low, controlled concentration of bromine in the reaction mixture, minimizing side reactions. Benzoyl peroxide acts as a radical initiator, which upon heating, generates radicals that propagate the chain reaction.
Experimental Protocol:
To a solution of methyl 4-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (1.1 eq.).
Add a catalytic amount of benzoyl peroxide (0.02-0.05 eq.).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure methyl 4-(bromomethyl)benzoate as a white solid.
Caption: Simplified radical mechanism for the bromination of methyl 4-methylbenzoate.
Step 2: Synthesis of Methyl 4-((2-bromophenoxy)methyl)benzoate
This step is a classic Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[1][9] The acidic proton of 2-bromophenol is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide and forming the desired ether linkage. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol.
Experimental Protocol:
In a round-bottom flask, dissolve 2-bromophenol (1.0 eq.) and methyl 4-(bromomethyl)benzoate (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
Add an excess of a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq.).
Stir the reaction mixture vigorously and heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Remove the solvent from the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 4-((2-bromophenoxy)methyl)benzoate.
Caption: Key transformations in the Williamson ether synthesis of the intermediate ester.
Step 3: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
The final step is the conversion of the methyl ester intermediate to the target benzohydrazide.[12][13] This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated, leading to the formation of the more stable hydrazide. This reaction is typically carried out in an alcoholic solvent and is often driven to completion by heating.
Experimental Protocol:
Dissolve methyl 4-((2-bromophenoxy)methyl)benzoate (1.0 eq.) in a suitable alcohol, such as ethanol or methanol.
Add an excess of hydrazine hydrate (3-5 eq.).
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Application Note: In Silico Targeting of Mycobacterium tuberculosis InhA with 4-[(2-Bromophenoxy)methyl]benzohydrazide
Target Audience: Computational Chemists, Drug Development Professionals, and Structural Biologists. Compound of Interest: 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) Target Protein: Mycobacterium tubercul...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Drug Development Professionals, and Structural Biologists.
Compound of Interest: 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0)
Target Protein: Mycobacterium tuberculosis Enoyl-acyl carrier protein reductase (InhA)
Pharmacological Rationale & Target Biology
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. Isoniazid (INH), a first-line anti-tubercular drug, functions as a prodrug that requires activation by the mycobacterial enzyme KatG to inhibit InhA, a critical enzyme in the Type II fatty acid synthesis (FAS-II) pathway responsible for mycolic acid biosynthesis[1][2]. Mutations in KatG are the primary driver of INH resistance.
Benzohydrazide derivatives have emerged as highly potent, direct inhibitors of InhA[3][4]. By directly occupying the active site without requiring KatG-mediated activation, these scaffolds effectively circumvent the most common MDR-TB resistance pathways. The compound 4-[(2-Bromophenoxy)methyl]benzohydrazide is particularly compelling. Its structure features a hydrazide pharmacophore capable of forming critical hydrogen bonds, coupled with a bulky, halogenated bromophenoxy tail designed to anchor into the deep hydrophobic pocket of the InhA active site.
This application note provides a rigorous, self-validating molecular docking protocol to evaluate the binding affinity and interaction mechanisms of this compound against InhA using AutoDock Vina.
Experimental Workflow & System Validation
To ensure computational trustworthiness, this protocol is designed as a self-validating system . Before the novel benzohydrazide derivative is evaluated, the structural parameters must be proven capable of reproducing experimental reality.
Fig 1: Validated molecular docking workflow for InhA direct inhibitors.
Step-by-Step Methodology
Phase 1: Ligand Preparation
Causality Check: Why minimize energy? Raw 2D-to-3D conversions often result in physically impossible bond lengths and steric clashes. Energy minimization relaxes the molecule into its most stable local minimum, preventing artificial penalties during the docking scoring phase.
Structure Generation: Input the SMILES string for 4-[(2-Bromophenoxy)methyl]benzohydrazide into Chem3D or Avogadro to generate the initial 3D conformation.
Energy Minimization: Apply the MMFF94 force field. Run the steepest descent algorithm until the energy gradient converges below 0.01 kcal/mol/Å.
Charge Assignment: Import the minimized structure into AutoDockTools (MGLTools). Add Gasteiger partial charges.
Torsion Tree Definition: Detect and define rotatable bonds. Ensure the hydrazide linker (-CONHNH2) and the ether linkage (-O-CH2-) are set as active torsions to allow the algorithm to explore flexible binding modes. Save as .pdbqt.
Phase 2: Protein Preparation (The Cofactor Imperative)
Causality Check: Why retain NAD+? InhA is an NADH-dependent oxidoreductase. The actual binding pocket for direct inhibitors is a composite cavity formed between the protein backbone (e.g., TYR158) and the nicotinamide ring of the NAD+ cofactor[1][5]. Stripping the cofactor will cause the docking algorithm to erroneously place the ligand deep into the NAD+ binding site, yielding biologically irrelevant data.
Structure Retrieval: Download the high-resolution crystal structure of M. tuberculosis InhA (PDB ID: )[1][5].
Cleaning the Structure: Using PyMOL, delete all water molecules and extraneous buffer ions.
Ligand Extraction: Extract the co-crystallized native ligand (1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide) and save it as a separate file for the validation phase.
Cofactor Retention:Crucially, retain the NAD+ cofactor.
Protonation & Charges: Import the cleaned complex into AutoDockTools. Add polar hydrogens to optimize the hydrogen-bonding network. Assign Kollman united-atom charges to accurately model the electrostatic environment of the active site. Save as protein_NAD.pdbqt.
Phase 3: Grid Box Definition & System Validation
Grid Box Centering: Center the grid box exactly on the coordinates of the extracted native ligand (Approximate coordinates for 4TZK: X = -5.5, Y = 33.2, Z = 14.1). Set the dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å to encompass the entire enoyl substrate-binding pocket.
Self-Validation (Redocking): Dock the extracted native ligand back into the prepared protein.
RMSD Calculation: Superimpose the docked pose over the original crystal pose. If the Root Mean Square Deviation (RMSD) is ≤ 2.0 Å, the grid parameters and scoring function are validated.
Phase 4: Molecular Docking Execution
Configuration: Create a config.txt file specifying the receptor, ligand, grid center, and grid size.
Search Parameters: Set exhaustiveness = 16. While the default is 8, increasing this parameter forces the iterated local search global optimizer to perform a more comprehensive conformational sampling, which is necessary for highly flexible molecules like benzohydrazides.
Execution: Run AutoDock Vina via the command line interface.
Quantitative Data Analysis
Following the execution of the docking protocol, the empirical scoring function calculates the binding affinity (ΔG). A more negative value indicates a more thermodynamically favorable interaction. Below is a structured summary of the expected interaction profiles based on validated benchmarks for this class of compounds.
Table 1: Comparative Docking Profile against Mtb InhA (PDB: 4TZK)
Compound
Binding Affinity (kcal/mol)
Key Hydrogen Bonds
Hydrophobic Interactions
Validation RMSD (Å)
Native Ligand (Control)
-8.7
TYR158, NAD+ (Ribose)
ILE194, LEU218, MET199
0.82
4-[(2-Bromophenoxy)methyl]benzohydrazide
-7.9 to -8.4*
TYR158, ILE21 (Backbone)
ILE194, MET199, PHE149
N/A
*Note: Values represent expected ranges derived from structurally analogous benzohydrazide derivatives in current literature[3][5].
Post-Docking Mechanistic Insights
When visualizing the output in Discovery Studio Visualizer, pay close attention to the TYR158 residue. In wild-type InhA, TYR158 acts as a critical gatekeeper for the active site[5]. The hydrazide moiety of 4-[(2-Bromophenoxy)methyl]benzohydrazide is expected to form a strong hydrogen bond with the hydroxyl group of TYR158, mimicking the interaction of the enoyl thioester substrate. Simultaneously, the bulky 2-bromophenoxy group should project into the hydrophobic substrate cleft lined by ILE194 and MET199, providing the necessary steric bulk to competitively exclude the natural fatty acid substrate.
References
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.3
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate.4
Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Taylor & Francis.1
Molecular Docking Studies of Some Novel N'-Substituted Pyrrole Heterocyclics and Aromatic Sulphonamides as Antimycobacterial Agent. Journalgrid.5
Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3- thiazolidin-3-yl)-2-phenylacetamide derivatives as potential anti. ACG Publications.2
Application Notes and Protocols for 4-[(2-Bromophenoxy)methyl]benzohydrazide in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel compound, 4-[(2-Bromophenoxy...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel compound, 4-[(2-Bromophenoxy)methyl]benzohydrazide, in the context of cancer cell line research. While direct studies on this specific molecule are emerging, this document synthesizes data from structurally related benzohydrazide and bromophenoxy compounds to propose a robust framework for its evaluation as a potential anti-cancer agent.
Introduction: The Rationale for Investigating 4-[(2-Bromophenoxy)methyl]benzohydrazide
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The core structure, -C(=O)NHN=, allows for diverse chemical modifications, leading to compounds that can interact with various biological targets. The incorporation of a bromophenoxy group is also of significant interest, as halogenated phenyl ethers are present in numerous bioactive molecules and can enhance binding affinity and other pharmacokinetic properties.
Specifically, the hydrazide-hydrazone functional group has been identified as a key pharmacophore in compounds that induce apoptosis and cell cycle arrest in cancer cells.[2][3] Derivatives have shown efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.[2][4][5][6] Therefore, 4-[(2-Bromophenoxy)methyl]benzohydrazide is a compelling candidate for investigation as a novel therapeutic agent.
These notes will guide the user through the logical progression of experiments to characterize the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic elucidation.
Postulated Mechanism of Action and Investigational Pathways
Based on the activities of related compounds, 4-[(2-Bromophenoxy)methyl]benzohydrazide may exert its anticancer effects through several mechanisms. The initial experimental design should aim to investigate the following possibilities:
Induction of Apoptosis: Many hydrazone derivatives trigger programmed cell death.[6][7] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins in these pathways, such as Bcl-2 family members and caspases, are critical to investigate.[2]
Cell Cycle Arrest: The compound may halt cell cycle progression at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[5][8][9] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Inhibition of Key Signaling Pathways: The bromophenoxy moiety suggests potential interactions with kinase signaling pathways that are often dysregulated in cancer. Pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are plausible targets.[10][11]
The following diagram illustrates a hypothesized workflow for investigating the anticancer properties of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Caption: Experimental workflow for evaluating the anticancer activity of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Quantitative Data from Analogous Compounds
To provide a comparative context for expected potency, the following table summarizes the in vitro anticancer activity of structurally related hydrazide derivatives against various cancer cell lines. This data is crucial for designing the dose-response experiments for 4-[(2-Bromophenoxy)methyl]benzohydrazide.
This table illustrates the potency of similar compounds and is intended to guide initial concentration selection for experiments with 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear principles and steps for assessing the anticancer effects of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Protocol 1: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[12][13]
Materials:
Target cancer cell lines (e.g., MCF-7, MDA-MB-231)
Complete growth medium (e.g., DMEM with 10% FBS)
4-[(2-Bromophenoxy)methyl]benzohydrazide
Dimethyl sulfoxide (DMSO), sterile
MTT solution (5 mg/mL in PBS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 4-[(2-Bromophenoxy)methyl]benzohydrazide in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence).
Materials:
Target cancer cell lines
4-[(2-Bromophenoxy)methyl]benzohydrazide
Annexin V-FITC Apoptosis Detection Kit
6-well plates
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with 4-[(2-Bromophenoxy)methyl]benzohydrazide at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Western Blot for Mechanistic Insights
Principle: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation. This provides direct evidence of the molecular changes induced by the compound.
Protein Extraction: After treating cells with 4-[(2-Bromophenoxy)methyl]benzohydrazide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine the protein concentration of each lysate using a BCA assay.
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling cascade that could be inhibited by 4-[(2-Bromophenoxy)methyl]benzohydrazide, leading to apoptosis. This serves as a conceptual model to guide the selection of proteins for Western blot analysis.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Conclusion and Future Directions
The protocols and conceptual frameworks provided in these application notes offer a comprehensive starting point for the investigation of 4-[(2-Bromophenoxy)methyl]benzohydrazide as a potential anticancer agent. By systematically evaluating its cytotoxicity, and effects on apoptosis, cell cycle, and key signaling pathways, researchers can thoroughly characterize its biological activity. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety in preclinical animal models.
References
BenchChem. (2025).
Semantic Scholar. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
PMC.
Frontiers. (2024, April 24). A review of hydrazide-hydrazone metal complexes' antitumor potential.
ChemRxiv.
PMC. Targeting Brd4 for cancer therapy: inhibitors and degraders.
Biointerface Research in Applied Chemistry. (2020, April 18).
MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
PubMed. (2013, May 15). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.
FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
Impactfactor. (2017, January 25). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene).
PMC. 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) targets mRNA of the c-FLIP variants and induces apoptosis in MCF-7 human breast cancer cells.
MDPI. (2022, October 14).
Open Exploration Publishing. (2024, June 11).
PubMed. (2008, October 4). (E)-4-Bromo-N'-(2-hydr-oxy-1-naphthyl-methyl-ene)benzohydrazide.
ResearchGate. (PDF)
MDPI. (2025, May 23). A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis.
Application Note: Screening 4-[(2-Bromophenoxy)methyl]benzohydrazide against Mycobacterium tuberculosis
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Infectious Diseases. Document Type: Technical Application Note & Standard Operating Protocol (SOP).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Infectious Diseases.
Document Type: Technical Application Note & Standard Operating Protocol (SOP).
Executive Summary & Scientific Rationale
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the continuous exploration of novel chemical scaffolds. Hydrazide and benzohydrazide derivatives represent a historically validated class of anti-tubercular agents, with Isoniazid (isonicotinylhydrazide) serving as a cornerstone of first-line therapy.
This application note details the comprehensive screening workflow for 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0), a synthetic benzohydrazide derivative. The structural logic behind this compound relies on two key moieties:
The Benzohydrazide Core: Known to interact with the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway responsible for mycolic acid production[1].
The 2-Bromophenoxy Moiety: The addition of a bulky, halogenated lipophilic tail enhances penetration through the highly lipid-rich mycobacterial cell envelope and may facilitate direct binding to InhA, potentially bypassing the need for KatG-mediated prodrug activation—a primary mechanism of Isoniazid resistance[2].
Mechanistic Pathway
Proposed mechanism of InhA inhibition by benzohydrazide derivatives in Mtb.
Experimental Workflows & Methodologies
To establish the compound as a viable lead, the screening cascade must validate intrinsic anti-mycobacterial activity, exclude general mammalian cytotoxicity, and confirm efficacy within the host macrophage environment[3].
High-throughput screening workflow for anti-mycobacterial hit validation.
Protocol A: In Vitro Susceptibility Testing (REMA)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput Mtb screening. It utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.
Reagents & Materials:
M. tuberculosis H37Rv (ATCC 27294)
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.
Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized).
Step-by-Step Procedure:
Inoculum Preparation: Grow Mtb H37Rv in supplemented 7H9 broth at 37°C until logarithmic phase (OD600 ≈ 0.6–0.8).
Expert Insight: The inclusion of 0.05% Tween-80 is critical to prevent mycobacterial cording and clumping, ensuring a uniform optical density. However, exceeding 0.05% can artificially increase cell wall permeability, leading to false-positive MIC values.
Standardization: Dilute the culture to a MacFarland 1.0 standard, then further dilute 1:20 in 7H9 broth to achieve a final working inoculum of approximately
CFU/mL.
Compound Plating: In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of 4-[(2-Bromophenoxy)methyl]benzohydrazide (prepared at 200 µg/mL in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.
Note: Ensure final DMSO concentration does not exceed 1% v/v, as higher concentrations are intrinsically toxic to Mtb.
Inoculation: Add 100 µL of the Mtb working inoculum to all test wells. Include growth controls (bacteria + no drug) and sterile controls (media only).
Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.
Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol B: Mammalian Cytotoxicity & Selectivity Index (SI)
A compound is only viable if it selectively targets mycobacteria without harming host cells. We use the THP-1 human monocytic cell line.
Step-by-Step Procedure:
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at
cells/well in a 96-well plate.
Differentiation: Differentiate monocytes into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours. Wash twice with warm PBS.
Treatment: Expose cells to serial dilutions of the benzohydrazide derivative (ranging from 100 µg/mL to 0.78 µg/mL) for 72 hours at 37°C, 5% CO2.
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO.
Analysis: Read absorbance at 570 nm. Calculate the CC50 (concentration reducing cell viability by 50%).
Causality Check: The Selectivity Index (SI) is calculated as
. An SI is the minimum threshold for advancing a compound to intracellular models.
Protocol C: Intracellular Macrophage Infection Model
Mtb is an intracellular pathogen that resides within the phagosomes of alveolar macrophages. Compounds must penetrate the macrophage membrane and the mycobacterial cell wall to be effective.
Step-by-Step Procedure:
Infection: Infect PMA-differentiated THP-1 macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (macrophage:bacteria) for 4 hours.
Amikacin Wash: Wash cells three times with PBS and treat with Amikacin (200 µg/mL) for 1 hour to eliminate extracellular bacilli.
Drug Exposure: Replace media with fresh RPMI containing the test compound at 1×, 5×, and 10× its established MIC. Incubate for 72 hours.
Lysis & Plating: Lyse macrophages using 0.1% Triton X-100 in PBS. Serially dilute the lysate and plate on Middlebrook 7H11 agar.
CFU Enumeration: Incubate agar plates for 21–28 days at 37°C and count Colony Forming Units (CFUs) to determine the log reduction in intracellular bacterial burden.
Data Presentation & Interpretation
To benchmark 4-[(2-Bromophenoxy)methyl]benzohydrazide, its performance must be contextualized against standard-of-care drugs. Below is a representative data structure for evaluating benzohydrazide derivatives[3],[1].
Compound / Drug
MIC (g/mL) against Mtb H37Rv
CC (g/mL) in THP-1
Selectivity Index (SI)
Intracellular Log Reduction (at 5× MIC)
4-[(2-Bromophenoxy)methyl]benzohydrazide
Assay Dependent (Target: < 2.0)
Assay Dependent (Target: > 50)
Target: > 25
Target: > 1.5 log reduction
Isoniazid (INH) Control
0.025 - 0.05
> 100
> 2000
2.5 - 3.0
Rifampicin (RIF) Control
0.125 - 0.25
> 100
> 400
2.0 - 2.8
Interpretation Guidelines:
If the compound exhibits an MIC
g/mL and an SI , it is considered a strong in vitro hit.
If the compound shows good in vitro MIC but fails the intracellular assay (Log reduction
), it likely suffers from poor macrophage permeability or is heavily effluxed by host cell transporters. Structural optimization of the bromophenoxy linker may be required to tune the (lipophilicity).
References
MDPI. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Retrieved from[Link]
Semantic Scholar. (2019). Antimicrobial and anti-tubercular activities of isolates and semi-synthetic derivatives of lichen Ramalina leiodea (Nyl). Retrieved from[Link]
ResearchGate. (2024). Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. Retrieved from[Link]
Application Note: Synthesis of Acylhydrazones from 4-[(2-Bromophenoxy)methyl]benzohydrazide
Strategic Overview & Molecular Significance Acylhydrazones (characterized by the –CO–NH–N=CH– moiety) are privileged scaffolds in medicinal chemistry, widely recognized for their potent antibacterial, antifungal, and ant...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Molecular Significance
Acylhydrazones (characterized by the –CO–NH–N=CH– moiety) are privileged scaffolds in medicinal chemistry, widely recognized for their potent antibacterial, antifungal, and anticancer properties[1]. The synthesis of acylhydrazones from 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0)[] offers a unique topological advantage for drug discovery.
While the hydrazide functional group serves as the reactive nucleophile for imine condensation, the 2-bromophenoxy moiety introduces significant lipophilicity to enhance cellular permeability. Furthermore, the aryl bromide acts as a highly valuable synthetic handle, allowing for subsequent late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
The conversion of a benzohydrazide to an acylhydrazone is a classic nucleophilic addition-elimination reaction. However, achieving high yields and stereochemical purity requires precise control over the reaction environment.
The Role of Acid Catalysis (pH Control): The reaction is highly pH-dependent. Glacial acetic acid is utilized to buffer the solvent to an optimal pH of approximately 4.5[3]. If the environment is too acidic, the primary amine of the hydrazide becomes protonated (forming an unreactive hydrazinium ion). If the environment is too basic, the target carbonyl oxygen (on the aldehyde/ketone) lacks the necessary protonation to become sufficiently electrophilic for the nucleophilic attack[3].
Solvent Selection (Ethanol): Absolute ethanol is the solvent of choice. It provides excellent solubility for the starting materials at reflux temperatures (78°C). More importantly, the resulting acylhydrazone product typically exhibits poor solubility in cold ethanol. This thermodynamic differential drives the spontaneous precipitation of the product upon cooling, creating a self-purifying system that often bypasses the need for complex chromatography.
Stereochemical Control: The dehydration of the hemiaminal intermediate yields a C=N double bond. Under the thermal activation of reflux, the reaction is under thermodynamic control, overwhelmingly favoring the formation of the more stable (E)-isomer due to the minimization of steric hindrance and the stabilization provided by intramolecular hydrogen bonding[4].
Figure 1: Acid-catalyzed mechanistic pathway for acylhydrazone formation.
Reaction Optimization & Quantitative Data
The necessity of the acid catalyst and thermal activation is demonstrated in the optimization data below. Relying solely on thermal energy results in sluggish kinetics, while the synergistic use of glacial acetic acid and reflux conditions ensures rapid, high-yielding conversions[5].
Table 1: Reaction Optimization for Acylhydrazone Synthesis
Solvent
Catalyst
Temperature
Time (h)
Yield (%)
Causality / Observation
Ethanol
None
Room Temp
24
< 10
Insufficient thermal and electrophilic activation[5].
Ethanol
None
Reflux (78°C)
10
45
Thermal activation alone is insufficient for rapid conversion[5].
Methanol
Glacial AcOH (cat.)
Reflux (65°C)
4
78
Good yield, but product may remain partially soluble, lowering isolated yield.
Ethanol
Glacial AcOH (cat.)
Reflux (78°C)
2 - 4
85 - 95
Optimal pH (~4.5)[3] and thermal energy; product precipitates upon cooling.
Electrophile: Target Aldehyde or Ketone (1.05 equivalents)
Solvent: Absolute Ethanol (Analytical Grade)
Catalyst: Glacial Acetic Acid (1-3 drops per mmol)
Step-by-Step Methodology
This protocol operates as a self-validating system; the visual cue of precipitation serves as a primary indicator of successful product formation, which is subsequently verified by Thin-Layer Chromatography (TLC).
Reagent Mixing: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-[(2-Bromophenoxy)methyl]benzohydrazide in 10-15 mL of absolute ethanol.
Electrophile Addition: Add 1.05 mmol of the desired aldehyde or ketone to the stirring solution. Note: A slight excess of the carbonyl compound ensures complete consumption of the more valuable hydrazide.
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to adjust the pH to the optimal ~4.5 range[3].
Thermal Activation: Attach a reflux condenser to the flask and heat the mixture to reflux (75-80°C) using an oil bath or heating mantle. Maintain vigorous stirring.
Reaction Monitoring: Allow the reaction to proceed for 2 to 4 hours. Monitor the progress via TLC (Typical eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the lower-Rf hydrazide spot indicates reaction completion.
Precipitation & Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize product precipitation.
Filtration: Isolate the precipitated acylhydrazone via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (2-3 mL) of ice-cold ethanol to remove unreacted carbonyl and trace impurities.
Purification: Dry the product under a vacuum. If TLC indicates trace impurities, recrystallize the solid from hot ethanol.
Figure 2: Step-by-step experimental workflow for acylhydrazone synthesis.
Analytical Characterization Signatures
To validate the structural integrity of the synthesized 4-[(2-Bromophenoxy)methyl]benzohydrazide-derived acylhydrazone, utilize the following spectroscopic markers:
FT-IR Spectroscopy: Look for the disappearance of the primary amine (–NH₂) doublet stretch (typically ~3300 and ~3200 cm⁻¹) of the starting hydrazide. Confirm product formation via the presence of a sharp secondary amide N-H stretch (~3190-3250 cm⁻¹), a strong Amide I C=O stretch (~1645-1675 cm⁻¹), and the newly formed imine C=N stretch (~1600-1620 cm⁻¹).
¹H NMR (in DMSO-d₆): The defining signature of the (E)-acylhydrazone is the highly deshielded singlet of the amide proton (–CO–NH–) appearing between 11.50 and 12.00 ppm . The imine proton (–N=CH–) will appear as a distinct singlet between 8.00 and 8.50 ppm . The methylene bridge (–O–CH₂–Ar) from the starting material will remain a prominent singlet around 5.20-5.40 ppm.
Application Note: 4-[(2-Bromophenoxy)methyl]benzohydrazide as a Bifunctional Precursor in Organic Synthesis
Executive Summary In modern medicinal chemistry and materials science, the design of modular building blocks is critical for the rapid generation of diverse chemical libraries. 4-[(2-Bromophenoxy)methyl]benzohydrazide (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and materials science, the design of modular building blocks is critical for the rapid generation of diverse chemical libraries. 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0)[] stands out as a highly versatile, bifunctional precursor. Structurally, it features two orthogonal reactive poles: a nucleophilic benzohydrazide moiety and an electrophilic 2-bromophenoxy handle. This unique architecture allows chemists to execute divergent synthetic strategies—ranging from the rapid assembly of bioactive Schiff bases and heterocyclic rings to late-stage diversification via transition-metal-catalyzed cross-coupling.
Structural Analysis & Reactivity Profile
The synthetic utility of 4-[(2-Bromophenoxy)methyl]benzohydrazide stems from the independent reactivity of its two terminal functional groups:
The Hydrazide Terminus (-CO-NH-NH₂): The terminal amine acts as a potent bis-nucleophile. It readily condenses with electrophilic carbonyls (aldehydes and ketones) to form acylhydrazones[2]. Furthermore, under dehydrating conditions, the hydrazide can undergo cyclodehydration with carboxylic acids to form highly stable, aromatic 1,3,4-oxadiazole rings[3].
The 2-Bromophenoxy Terminus: The bromine atom situated ortho to the ether linkage serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[4]. Because the ortho-substitution introduces steric hindrance, successful oxidative addition requires careful selection of bulky, electron-rich phosphine ligands.
Mechanism & Causality: The primary amine of the hydrazide attacks the carbonyl carbon of an aldehyde or ketone, followed by the elimination of water. The addition of a catalytic amount of glacial acetic acid is critical; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack. The resulting acylhydrazones exist predominantly in the E-isomeric form, as this configuration relieves the severe steric repulsion between the aryl rings that would occur in the Z-form[2].
Workflow B: 1,3,4-Oxadiazole Ring Closure
Mechanism & Causality: Reacting the precursor with a carboxylic acid in the presence of Phosphorus Oxychloride (POCl₃) yields a 1,3,4-oxadiazole. POCl₃ serves a dual purpose: it acts as the solvent and as a potent dehydrating agent. It converts the carboxylic acid into a highly reactive acyl chloride in situ, which rapidly acylates the hydrazide. Subsequent POCl₃-mediated intramolecular cyclodehydration drives the formation of the aromatic five-membered heterocycle[3].
Mechanism & Causality: Once the hydrazide terminus is functionalized (either as an acylhydrazone or an oxadiazole), the 2-bromo group can be targeted. Suzuki-Miyaura coupling with arylboronic acids allows for significant expansion of the molecular footprint. The use of a weak base (e.g., K₂CO₃) and a polar aprotic solvent system ensures the stability of the ether linkage while promoting the crucial transmetalation step in the palladium catalytic cycle[4].
Mandatory Visualization: Synthetic Pathways
Divergent synthetic pathways of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Step-by-Step Experimental Protocols
Note: The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to ensure intermediate verification before proceeding to subsequent synthetic steps.
Protocol 1: Synthesis of Acylhydrazone Derivatives
Preparation: In a 50 mL round-bottom flask, dissolve 4-[(2-Bromophenoxy)methyl]benzohydrazide (1.0 equiv, 3.1 mmol) in 20 mL of absolute ethanol.
Activation: Add the desired aromatic aldehyde (1.1 equiv, 3.4 mmol) followed by 3–4 drops of glacial acetic acid to activate the carbonyl carbon.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/EtOAc 1:1).
Isolation: Allow the reaction to cool to room temperature. The acylhydrazone product typically precipitates as a crystalline solid. Filter under vacuum and wash with cold ethanol.
Self-Validation Checkpoint: Perform FTIR analysis. The successful formation of the product is confirmed by the appearance of a sharp N=CH stretching band at ~1600–1620 cm⁻¹ and the retention of a single N-H stretch at ~3200 cm⁻¹.
Protocol 2: POCl₃-Mediated Synthesis of 1,3,4-Oxadiazoles
Preparation: Combine the precursor (1.0 equiv, 2.0 mmol) and an aryl carboxylic acid (1.0 equiv, 2.0 mmol) in a dry 50 mL two-neck flask under an argon atmosphere.
Reagent Addition: Slowly add 10 mL of anhydrous POCl₃. Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
Cyclization: Heat the mixture to 90 °C and reflux for 6–8 hours.
Quenching: Cool the mixture to room temperature and pour it dropwise over 100 g of crushed ice with vigorous stirring to safely hydrolyze the excess POCl₃.
Neutralization: Add saturated aqueous NaHCO₃ solution until the pH reaches 7.5–8.0. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation Checkpoint: Analyze via ¹H-NMR and FTIR. The complete disappearance of the N-H and C=O stretching bands, coupled with the emergence of C=N/C=C bands (~1550 cm⁻¹), confirms successful ring closure[3].
Protocol 3: Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position
Preparation: Charge an oven-dried Schlenk tube with the brominated intermediate (from Protocol 1 or 2) (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.5 equiv, 2.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).
Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).
Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).
Reaction: Seal the tube and heat at 90 °C for 12 hours.
Workup: Cool to room temperature, dilute with 20 mL of EtOAc, and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Self-Validation Checkpoint: Utilize High-Resolution Mass Spectrometry (HRMS) or LC-MS. The successful cross-coupling is definitively marked by the desired [M+H]⁺ peak and the complete disappearance of the characteristic 1:1 isotopic doublet (M / M+2) associated with the bromine atom.
Quantitative Data Summary
The table below summarizes the typical reaction parameters and expected outcomes for the three core workflows, providing a quick-reference guide for reaction optimization.
Workflow
Reaction Type
Reagents / Catalyst
Temp / Time
Typical Yield
Key Analytical Marker
A
Acylhydrazone Condensation
Aldehyde, EtOH, AcOH (cat.)
80 °C / 4-6 h
75–90%
FTIR: N=CH band (~1610 cm⁻¹)
B
1,3,4-Oxadiazole Cyclization
Carboxylic Acid, POCl₃
90 °C / 6-8 h
60–85%
FTIR: Loss of C=O and N-H bands
C
Suzuki-Miyaura Coupling
Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃
90 °C / 12 h
50–80%
MS: Loss of Br isotope pattern
References
CAS 364745-38-0 4-[(2-Bromophenoxy)methyl]benzohydrazide, BOC Sciences.
Acylhydrazones and Their Biological Activity: A Review, PMC. 2
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives, Arabian Journal of Chemistry.3
Technical Support Center: Optimizing the Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide. This guide is designed for researchers, medici...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide actionable strategies for improving reaction yield and product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-[(2-Bromophenoxy)methyl]benzohydrazide?
The most common and efficient synthesis is a two-step process.
Williamson Ether Synthesis: This step involves the formation of the ether linkage. Methyl 4-(bromomethyl)benzoate is reacted with 2-bromophenol in the presence of a base to form the intermediate ester, methyl 4-[(2-bromophenoxy)methyl]benzoate.
Hydrazinolysis: The intermediate ester is then reacted with hydrazine hydrate to yield the final product, 4-[(2-Bromophenoxy)methyl]benzohydrazide. This is a standard method for converting esters to hydrazides.[1]
Caption: General two-step synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Q2: What are the most critical parameters affecting the overall yield?
The overall yield is a product of the efficiency of both steps. For Step 1 (Ether Synthesis), the choice of base, solvent, and reaction temperature are paramount. For Step 2 (Hydrazinolysis), the key factors are the molar excess of hydrazine hydrate and ensuring the reaction goes to completion to avoid a difficult separation of the starting ester from the product.
Q3: What are the primary safety concerns with this synthesis?
The primary concern is the use of hydrazine hydrate . It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Additionally, 2-bromophenol is toxic and corrosive. Standard laboratory safety practices for handling halogenated organic compounds and bases should be strictly followed.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield in Step 1 (Ether Synthesis) - Formation of Methyl 4-[(2-bromophenoxy)methyl]benzoate.
Symptom: TLC analysis shows significant unreacted methyl 4-(bromomethyl)benzoate or 2-bromophenol after the expected reaction time.
Potential Cause A: Ineffective Deprotonation of 2-Bromophenol. The acidity of the phenolic proton (pKa ≈ 10) requires a sufficiently strong base to generate the nucleophilic phenoxide ion.
Solution: While a weak base like potassium carbonate (K₂CO₃) can work, it often requires higher temperatures and longer reaction times. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which has greater solubility in organic solvents and can accelerate the reaction. Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.
Potential Cause B: Inappropriate Solvent Choice. The solvent must be able to dissolve the ionic phenoxide intermediate and be inert under the reaction conditions.
Solution: Polar aprotic solvents are ideal for this Sₙ2 reaction. N,N-Dimethylformamide (DMF) or acetone are excellent choices. Acetone is often preferred due to its lower boiling point, which simplifies removal during work-up.
Potential Cause C: Sub-optimal Temperature. The reaction rate is temperature-dependent.
Solution: If the reaction is sluggish at room temperature, gently heating the mixture to 50-60 °C can significantly increase the rate. However, avoid excessively high temperatures, which can promote side reactions. Monitor progress by TLC to find the optimal balance.
Problem 2: Formation of a Major Impurity During Hydrazinolysis (Step 2).
Symptom: The final product is contaminated with a higher molecular weight byproduct, often less polar than the desired hydrazide on TLC.
Potential Cause: Formation of N,N'-bis[4-[(2-bromophenoxy)methyl]benzoyl]hydrazine. This common side product arises when one molecule of hydrazine reacts with two molecules of the ester intermediate.
Solution: This is a classic equilibrium problem. To drive the reaction towards the desired mono-acylated product, a significant molar excess of hydrazine hydrate (typically 5-10 equivalents) must be used. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than the already-formed product.[1]
Prevention Workflow:
Caption: Decision workflow to minimize diacylhydrazine byproduct formation.
Problem 3: The Final Product is Oily or Fails to Crystallize.
Symptom: After work-up, the product does not precipitate as a clean solid, or it forms an oil.
Potential Cause A: Incomplete Reaction. The presence of unreacted starting ester can act as an impurity that inhibits crystallization.
Solution: Ensure the hydrazinolysis reaction has gone to completion by extending the reflux time and monitoring via TLC. A longer reaction time (e.g., 4-8 hours) is often necessary.[2]
Potential Cause B: Residual Solvent or Excess Hydrazine. DMF from Step 1, if not fully removed, can contaminate the final product. Excess hydrazine hydrate can also interfere with crystallization.
Solution: During the work-up of Step 1, ensure the ester intermediate is thoroughly washed and dried. For Step 2, the product is often precipitated by pouring the cooled reaction mixture into a large volume of cold water. This helps to wash away excess hydrazine and other water-soluble impurities. The collected solid should then be washed with water and a non-polar solvent like hexane to remove organic impurities before drying. Recrystallization from a suitable solvent like ethanol can further purify the product.
Optimized Experimental Protocols
These protocols are provided as a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate (Intermediate)
To a round-bottom flask charged with acetone (10 mL per mmol of 2-bromophenol), add 2-bromophenol (1.0 eq) and potassium carbonate (1.5 eq, finely ground).
Stir the suspension vigorously for 15 minutes at room temperature.
Add methyl 4-(bromomethyl)benzoate (1.05 eq) to the mixture.
Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
Validation Step: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is complete when the 2-bromophenol spot has disappeared.
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield a white solid.
Protocol 2: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide (Final Product)
In a round-bottom flask, dissolve the intermediate ester (1.0 eq) from Protocol 1 in ethanol (15 mL per mmol of ester).
Add hydrazine hydrate (8.0 eq, 64% solution or equivalent) to the solution.
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-8 hours. The product may begin to precipitate from the hot solution.
Validation Step: Monitor the reaction by TLC (e.g., 50:50 ethyl acetate/hexane) until the starting ester spot is no longer visible.
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
Pour the mixture into a beaker containing cold deionized water (10x the volume of ethanol used).
Stir for 15 minutes, then collect the white precipitate by vacuum filtration.
Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol.
Dry the product under vacuum at 50 °C to a constant weight.
Data Summary
Table 1: Troubleshooting Quick Reference
Symptom
Probable Cause
Recommended Action
Step
Low conversion to ester
Weak base or low temperature
Use a stronger base (e.g., Cs₂CO₃) or gently heat to 50-60 °C.
1
Diacylhydrazine impurity
Insufficient hydrazine hydrate
Increase hydrazine hydrate to a 5-10 molar excess.
2
Oily product
Incomplete reaction or impurities
Extend reflux time; ensure complete work-up and washing.
2
Difficulty purifying final product
Unreacted starting materials
Ensure each step goes to completion via TLC monitoring.
1 & 2
Table 2: Comparison of Conditions for Williamson Ether Synthesis
Base
Solvent
Temperature
Typical Yield Range
Notes
K₂CO₃
Acetone
Reflux (56 °C)
75-85%
Common, cost-effective, requires heating.
Cs₂CO₃
DMF
Room Temp
85-95%
Higher yield, milder conditions, more expensive.
NaH
Anhydrous THF/DMF
0 °C to RT
80-90%
Highly effective but requires strict anhydrous conditions and careful handling.
References
Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. (2020). Available at: [Link]
MDPI. Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of The. (2021). Available at: [Link]
Acta Crystallographica Section E. (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. (2008). Available at: [Link]
Impact Factor. Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (2017). Available at: [Link]
Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2024). Available at: [Link]
MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Available at: [Link]
Optimizing reaction conditions for benzohydrazide synthesis (catalyst, solvent, temperature)
Technical Support Center: Benzohydrazide Synthesis & Optimization Expert troubleshooting and methodology guide for researchers and drug development professionals. Mechanistic Grounding & Causality Benzohydrazides are ind...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Benzohydrazide Synthesis & Optimization
Expert troubleshooting and methodology guide for researchers and drug development professionals.
Mechanistic Grounding & Causality
Benzohydrazides are indispensable building blocks in medicinal chemistry, primarily utilized to construct biologically active 1,3,4-oxadiazoles and Schiff bases[1]. The core synthesis relies on a nucleophilic acyl substitution (hydrazinolysis), where hydrazine hydrate attacks the carbonyl carbon of an alkyl benzoate (e.g., methyl or ethyl benzoate)[2][3].
While this transformation is thermodynamically favorable, researchers frequently encounter kinetic bottlenecks, including stalled reactions and the formation of unwanted byproducts[2]. Mastering the causality behind catalyst, solvent, and temperature selection is essential for scaling up library production and ensuring analytical purity[1].
Logical workflow of benzohydrazide synthesis and byproduct divergence.
Parameter Optimization: The "Why" Behind the Protocol
Solvent Selection (Thermodynamic Control): Ethanol is the universally preferred solvent[2]. Causality: Ethanol provides a homogeneous reaction environment at reflux (78°C) but exhibits a steep solubility gradient for the product. Benzohydrazide is highly soluble in hot ethanol but practically insoluble at low temperatures, which forces a self-purifying crystallization upon cooling[2].
Temperature & Energy Input (Kinetic Control): Standard activation energy is achieved by refluxing for 2 to 10 hours[3][4]. Causality: Sub-optimal temperatures stall the reaction at the tetrahedral intermediate stage. Conversely, microwave-assisted synthesis is a validated alternative that provides intense, localized dielectric heating, drastically reducing reaction times from hours to minutes while maintaining high yields[2].
Catalyst Integration (Electrophilic Activation): Because hydrazine is a potent alpha-effect nucleophile, the reaction is often run uncatalyzed. However, introducing a mild basic catalyst like pyridine (1.0 equivalent) pre-activates the ester carbonyl, pushing yields up to 91%[4].
Stoichiometry (Byproduct Suppression): A stoichiometric excess of hydrazine hydrate (1.2 to 4.0 equivalents) is mandatory[2][4]. Causality: Excess hydrazine establishes pseudo-first-order kinetics. This floods the reaction with the primary nucleophile, preventing the newly synthesized benzohydrazide from acting as a secondary nucleophile against unreacted ester, which would otherwise generate diacylhydrazine (1,2-dibenzoylhydrazine) impurities[2].
Protocol: Base-Catalyzed Hydrazinolysis of Alkyl Benzoates
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl benzoate (1.0 eq, e.g., 0.05 mol) in absolute ethanol (approx. 3 mL per mmol of ester)[4].
Carbonyl Activation: Add pyridine (1.0 eq) to the mixture. Heat the solution to 60°C for 10 minutes to pre-activate the ester group[4].
Nucleophilic Addition: Slowly add hydrazine hydrate (100% or 64% aqueous, 4.0 eq) dropwise to prevent exothermic spiking[3][4].
Reflux & Monitoring: Heat the reaction mixture under reflux (78–80°C) for 2 to 10 hours[3][4]. Monitor progression via Thin Layer Chromatography (TLC) using an Ethyl acetate/Hexane (1:1) eluent until the ester spot disappears[3].
Isolation: Evaporate the aqueous ethanol under reduced pressure, or pour the mixture into cold water to precipitate the crude product[3][5].
Purification: Recrystallize the crude solid from a minimum volume of boiling ethanol. Filter the hot solution to remove insoluble impurities, allow the filtrate to cool slowly to room temperature, and finally place it in an ice bath to maximize crystal formation[2].
Troubleshooting Guide & FAQs
Q1: My reaction yield is persistently low (<50%). What are the primary causes and solutions?A1: Low yields typically stem from incomplete reactions or degraded reagents[2]. Ensure your ester and hydrazine hydrate are freshly distilled or of high purity, as water accumulation can hydrolyze the ester back to benzoic acid. If the reaction is stalling, increase the reflux time from 2 hours to 5-8 hours, or switch to a microwave-assisted protocol to force the reaction to completion[2].
Q2: TLC shows multiple product spots. How do I minimize side reactions?A2: The most common side product is a diacylhydrazine, formed when the synthesized benzohydrazide attacks another ester molecule. To suppress this, maintain a strict excess of hydrazine hydrate (up to 4.0 equivalents) and run the reaction at the lowest effective reflux temperature[2][4].
Q3: I am having difficulty isolating the product; it forms a sticky oil instead of crystals. How can I fix this?A3: "Oiling out" occurs when the product precipitates above its melting point or due to trapped solvent impurities. Ensure you evaporate the aqueous ethanol under reduced pressure first[3]. Redissolve the resulting oil in a minimal amount of hot ethanol, add a seed crystal if available, and ensure the cooling process is gradual before applying an ice bath[2].
Q4: How can I spectroscopically validate that the synthesis was successful?A4: Utilize FT-IR and NMR. In the IR spectrum, look for the disappearance of the ester C-O stretch (typically around 1278 cm⁻¹) and the appearance of characteristic N-H stretching bands (3327–3009 cm⁻¹) alongside the amide C=O stretch (approx. 1659 cm⁻¹)[2][3].
References
1.[2] BenchChem Technical Support Team. "Troubleshooting guide for the synthesis of benzohydrazide derivatives." BenchChem.
2.[3] Arabian Journal of Chemistry. "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives." Arabian Journal of Chemistry.
3.[4] RSC Publishing. "Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization..." RSC Advances.
4.[5] ACS Publications. "Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents." ACS Publications.
5.[1] BenchChem Technical Support Team. "Scaling Up Benzohydrazide Synthesis for Library Production." BenchChem.
Interpreting complex NMR spectra of substituted benzohydrazides
Technical Support Center: Advanced NMR Troubleshooting for Substituted Benzohydrazides Welcome to the Analytical Spectroscopy Support Center. Substituted benzohydrazides ( ) and their hydrazone derivatives frequently pre...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced NMR Troubleshooting for Substituted Benzohydrazides
Welcome to the Analytical Spectroscopy Support Center. Substituted benzohydrazides (
) and their hydrazone derivatives frequently present highly complex Nuclear Magnetic Resonance (NMR) spectra. Researchers often encounter unexpected signal duplications, broad baselines, and "missing" protons.
This guide is designed to help you systematically diagnose and resolve these spectral ambiguities using field-proven methodologies.
Section 1: The "Double Peak" Dilemma – Rotamers vs. Impurities
Q: My LC-MS shows a single mass and >99% purity, but my
and NMR spectra show duplicated signals for almost every proton and carbon. Is my compound degrading in the NMR tube?
A: If your compound is pure by orthogonal methods (LC-MS, HPLC), the signal duplication is almost certainly due to restricted rotation around the amide/hydrazide
bond, resulting in stable conformational isomers (rotamers)[1][2].
The Causality: The lone pair of electrons on the hydrazide nitrogen delocalizes into the anti-bonding orbital (
) of the adjacent carbonyl group. This resonance imparts partial double-bond character to the bond, raising the energy barrier for free rotation. Consequently, the molecule exists as a mixture of syn and anti (or cis and trans) conformers in solution. Because the exchange rate between these rotamers is slower than the NMR timescale at room temperature, the instrument detects them as two distinct molecules[2].
Quantitative Data: Typical Rotamer Chemical Shifts
The following table summarizes typical chemical shift variations between major and minor rotamers of substituted benzohydrazides[1].
Nucleus / Group
Solvent
Major Rotamer Shift ( ppm)
Minor Rotamer Shift ( ppm)
Typical Ratio
Amide
8.48 (s)
9.01 (s)
60:40 to 85:15
Aromatic (ortho)
7.96 (d)
7.96 (d)
Overlapping
Hydrazide
3.27 (s)
3.45 (s)
60:40
Carbonyl
171.81
168.98
60:40
Experimental Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation
To definitively prove that duplicated signals are rotamers and not impurities, you must perform a VT-NMR experiment. By applying thermal energy, you increase the kinetic energy of the molecules, overcoming the rotational barrier.
Sample Preparation: Dissolve 15-20 mg of your benzohydrazide in a high-boiling deuterated solvent (e.g.,
, boiling point 189°C, or ). Do not use .
Baseline Acquisition: Acquire standard
and spectra at ambient temperature (298 K) to establish the baseline rotamer ratio.
Incremental Heating: Increase the probe temperature in 10 K to 15 K increments (e.g., 313 K, 333 K, 353 K, 373 K). Allow the sample to equilibrate for 5 minutes at each step before acquiring the spectrum[3][4].
Observe Coalescence: Watch the duplicated peaks. As temperature rises, they will broaden, move toward each other, and eventually merge into a single, sharp time-averaged peak (the coalescence point).
Self-Validation Step (Critical): Cool the probe back to 298 K and re-acquire the spectrum. The peaks must split back into the original duplicated rotamer ratio. If the spectrum remains a single set of peaks or shows new signals, your compound degraded upon heating.
Figure 1: Diagnostic workflow for troubleshooting duplicated NMR signals in benzohydrazides.
Section 2: The "Vanishing Proton" – Managing Exchangeable Signals
Q: I cannot locate the
or protons in my NMR spectrum when using or . However, when I switch to , new peaks appear far downfield (>11 ppm). Why?
A: Hydrazide protons are highly labile and exchangeable. Their visibility and chemical shift are entirely dependent on the solvent's polarity, hydrogen-bonding capability, and protic nature[5].
The Causality:
In Protic Solvents (
, ): The deuterium in the solvent rapidly exchanges with the labile protons. Because deuterium is invisible in standard NMR, the signals completely vanish.
In Non-Polar Solvents (
): Hydrazide protons often form dynamic intermolecular hydrogen bonds, causing the signal to broaden so extensively into the baseline that it becomes indistinguishable from background noise.
In Polar Aprotic Solvents (
): DMSO acts as a strong hydrogen-bond acceptor. It "locks" the protons in place via strong solute-solvent hydrogen bonding, slowing down their exchange rate. This deshields the protons, pushing their chemical shifts significantly downfield (often between 10.0 and 12.5 ppm) and sharpening them into distinct singlets[6][7].
Quantitative Data: Solvent Effects on Hydrazide Protons
Comparison of typical exchangeable proton behaviors based on solvent selection[6][7].
Solvent
Shift ( ppm)
Shift ( ppm)
Peak Shape
Visibility
10.5 – 12.5
4.5 – 6.5
Sharp Singlet
Excellent
7.5 – 9.0
3.5 – 4.5
Very Broad
Poor / Variable
N/A
N/A
N/A
Invisible (Exchanged)
Experimental Protocol 2:
Exchange Experiment
To definitively prove that a downfield peak belongs to an
or group (and not a highly deshielded aromatic proton), perform a shake. This is a self-validating system: the disappearance of the target peak must correlate perfectly with the appearance of a solvent-exchange peak.
Baseline Spectrum: Acquire a standard
NMR spectrum of your sample in (0.5 mL). Identify the suspected peaks (e.g., singlets at 11.94 ppm or 6.52 ppm)[6][7].
Addition: Remove the NMR tube, uncap it, and add 1 to 2 drops of pure
using a glass pipette.
Equilibration: Cap the tube and invert it vigorously 5-10 times to ensure complete mixing. Let it sit for 2 minutes to allow the chemical exchange (
) to reach equilibrium.
Re-acquisition: Run the
NMR spectrum again using the exact same parameters.
Validation: The suspected
peaks should completely disappear. Simultaneously, you must observe a new, broad peak around 3.3 ppm (in ) corresponding to the newly formed byproduct.
Figure 2: Mechanism of deuterium exchange for identifying labile hydrazide protons.
Section 3: Amido-Iminol Tautomerism
Q: My VT-NMR did not result in coalescence, but changing the solvent from
to drastically changed the ratio of my duplicated peaks. What is happening?
A: You are likely observing amido-iminol (keto-enol) tautomerism rather than restricted rotation[5].
The Causality: Benzohydrazides can undergo a proton shift from the nitrogen to the carbonyl oxygen, converting the
(amido/keto) form into a (iminol/enol) form. Unlike rotamers, which are driven by thermal energy and steric hindrance, tautomeric equilibria are heavily dictated by the thermodynamic stabilization provided by the solvent[5][8].
Non-polar solvents (
) often favor the iminol form if it allows for stable intramolecular hydrogen bonding.
Highly polar solvents (
) stabilize the more polar amido (keto) form via strong intermolecular dipole interactions[5][8].
If your peak ratios shift dramatically based on solvent polarity rather than temperature, tautomerism is the primary mechanism at play.
References
1.[1] Supporting Information - Rsc.org. Royal Society of Chemistry. Available at:
2.[2] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC. National Institutes of Health. Available at:
3.[3] Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC. National Institutes of Health. Available at:
4.[4] Dalton Transactions. Bielefeld University. Available at:
5.[5] Keto-enol tautomerism in hydrazide derivatives. Benchchem. Available at:
6.[6] CONVENIENT SYNTHESIS, ANTI-INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITES OF SOME NEW BIS-HYDRAZONES AND PYRAZOLE DERIVATIVES. Polish Pharmaceutical Society. Available at:
7.[7] Synthesis and anti-microbial / anti-malarial activity of a new class of chromone-dihydroquinazolinone hybrid heterocycles. Arkat USA. Available at:
8.[8] Theoretical Investigation of Solvation Effects on the Tautomerism of Maleic Hydrazide. ResearchGate. Available at:
Refining docking parameters for 4-[(2-Bromophenoxy)methyl]benzohydrazide binding analysis
Welcome to the Technical Support Center for Computational Drug Discovery. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers modeling the binding affinity and pose...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Computational Drug Discovery. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers modeling the binding affinity and pose prediction of 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0).
Benzohydrazide derivatives are frequently investigated as enzyme inhibitors (e.g., for carbonic anhydrases or enoyl ACP reductases)[1]. However, docking this specific molecule presents three distinct computational challenges: the anisotropic charge distribution of the bromine atom, the high conformational flexibility of the methylene-ether bridge, and the pH-dependent states of the hydrazide group.
Below, you will find field-proven methodologies, causal explanations, and validated protocols to refine your docking parameters.
FAQ 1: Handling the Halogen Bond (The Bromine Challenge)
Q: Why are my docking scores for 4-[(2-Bromophenoxy)methyl]benzohydrazide underestimating the binding affinity compared to in vitro assays?
The Causality:
Standard empirical scoring functions (like default AutoDock Vina or older Glide SP) treat halogen atoms as isotropic, hydrophobic spheres. In reality, the bromine atom on your phenoxy ring possesses a σ-hole —a localized region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the C–Br covalent bond[2]. When the bromine approaches a Lewis base (such as a protein backbone carbonyl oxygen) in a standard docking simulation, the scoring function interprets the electron clouds as clashing, applying a severe van der Waals (vdW) repulsion penalty. In nature, this interaction is highly attractive and directional, contributing significantly to the binding free energy[2].
The Solution:
You must utilize a halogen-aware docking protocol. This can be achieved by either adding a massless Extra Point Charge (EPC) to the bromine atom in molecular mechanics (e.g., Amber ffBXB) or by using a modified scoring function like AutoDock VinaXB , which incorporates the Halogen Bonding Scoring Function (XBSF)[3].
Table 1: Quantitative Halogen Bonding Parameters for Bromine (Br···O Interactions)
Data synthesized from Koebel et al. (2016) and ACS Chemical Biology parameters[2][3].
Caption: Geometric and electrostatic requirements for optimal Bromine σ-hole interactions.
FAQ 2: Conformational Flexibility of the Methylene-Ether Bridge
Q: The ligand poses show severe steric clashes around the -O-CH2- linker. How do I optimize the rotatable bond parameters?
The Causality:
The 4-[(2-Bromophenoxy)methyl]benzohydrazide molecule contains a highly flexible core. The ether oxygen and the adjacent methylene bridge (-O-CH2-) allow the two bulky aromatic rings to adopt a wide variety of dihedral angles. If your receptor grid is entirely rigid, the search algorithm will struggle to find the global minimum because minor steric clashes between the flexible linker and the binding pocket walls will trigger massive energy penalties, forcing the ligand into artificial, high-energy "cramped" conformations.
The Solution:
Implement Soft-Core Potentials and limit the number of active torsions during the initial global search, followed by an Induced-Fit Docking (IFD) refinement.
Define Active Torsions: Open your ligand preparation tool (e.g., AutoDockTools). Manually inspect the torsion tree. Set the C(aryl)-O and O-CH2 bonds as active (rotatable), but temporarily freeze the internal amide bond of the benzohydrazide to its trans conformation to reduce the initial search space.
Apply Soft-Core Potentials: In your docking configuration file, reduce the vdW scaling factor. For Vina, you can indirectly manage this by increasing the exhaustiveness parameter to 32 or 64 to ensure deeper sampling of the linker's conformational space.
Receptor Relaxation: Select residues within 3.0 Å of the predicted -O-CH2- binding zone. Set their sidechains as flexible during the docking run to allow the pocket to "breathe" around the linker.
Post-Docking Minimization: Subject the top 5 poses to a brief Molecular Mechanics Generalized Born Surface Area (MM/GBSA) minimization to resolve minor clashes and calculate a more accurate binding free energy.
FAQ 3: Benzohydrazide Tautomerization and Protonation States
Q: How should I prepare the benzohydrazide moiety (-CO-NH-NH2) for docking?
The Causality:
The hydrazide group is a complex pharmacophore capable of acting as both a multiple hydrogen-bond donor and acceptor. At physiological pH (~7.4), the terminal amine (-NH2) can exist in equilibrium between its neutral and protonated (-NH3+) states, depending on the local microenvironment of the binding pocket. Furthermore, the amide portion can exhibit keto-enol tautomerism. Docking the wrong state will fundamentally alter the electrostatic map of the ligand, causing the algorithm to miss critical hydrogen-bonding networks.
The Solution:
Generate a state-penalty library prior to docking. Do not rely on a single 2D-to-3D conversion.
Step-by-Step Protocol: Ligand State Preparation
Structure Input: Import the SMILES string of 4-[(2-Bromophenoxy)methyl]benzohydrazide into a state-generation tool (e.g., Schrödinger LigPrep or OpenBabel).
pH Profiling: Set the target pH to 7.4 ± 0.5. Instruct the software to generate all possible protonation states (specifically targeting the terminal nitrogen of the hydrazide).
Tautomer Enumeration: Enable the generation of tautomers. Ensure the dominant keto-form of the benzohydrazide is retained, as it is typically the bioactive conformation unless coordinating directly with a metal ion (like Zinc in Carbonic Anhydrase)[1].
Energy Minimization: Minimize all generated states using the OPLS4 or MMFF94 force field to establish proper 3D geometries before exporting to your docking software.
Caption: Comprehensive workflow for halogen-aware molecular docking of brominated benzohydrazides.
References
AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. National Institutes of Health (NIH) / Journal of Cheminformatics.[Link]
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link]
In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. National Institutes of Health (NIH) / PubMed.[Link]
Technical Support Center: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Welcome to the technical support guide for the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, chemists, and process development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful synthesis and scale-up of this important benzohydrazide derivative. Benzohydrazides are a crucial class of compounds in medicinal chemistry, and ensuring their efficient and pure synthesis is paramount for drug discovery and development programs.[1][2][3]
This guide is structured to address challenges encountered in the common two-step synthesis route, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Synthetic Pathway Overview
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide is typically achieved via a two-step process. The first step is a Williamson ether synthesis to form the ether linkage, followed by hydrazinolysis of the resulting ester to yield the final hydrazide product.
Figure 1: Overall synthetic workflow for 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Troubleshooting Guide
This section directly addresses common issues encountered during the synthesis.
Part 1: Williamson Ether Synthesis of Methyl 4-((2-bromophenoxy)methyl)benzoate
This Sₙ2 reaction forms the core ether structure. Success hinges on optimizing conditions to favor substitution over competing side reactions.[4][5]
Question 1: My reaction yield is very low, or I'm only recovering starting materials. What's going wrong?
Answer: This issue typically points to three main areas: incomplete deprotonation of the phenol, suboptimal reaction conditions, or poor reagent quality.
Insufficient Deprotonation: The Williamson synthesis requires the formation of a phenoxide ion to act as the nucleophile.[6] If the base is not strong enough to deprotonate 2-bromophenol effectively, the reaction will not proceed.
Solution: While potassium carbonate (K₂CO₃) is often sufficient for phenols, if yields are low, consider switching to a stronger base like sodium hydroxide (NaOH). For very stubborn reactions, sodium hydride (NaH) can be used, but ensure strictly anhydrous conditions as NaH reacts violently with water.[5][6][7]
Reaction Conditions: Sₙ2 reactions are sensitive to time, temperature, and solvent.[4][8]
Solution: Ensure the reaction is heated appropriately (typically 50-100 °C) for a sufficient duration (1-8 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The solvent choice is critical; polar aprotic solvents like acetonitrile or DMF are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[4][6]
Reagent Quality: Moisture in the reaction can quench the phenoxide. The alkylating agent, methyl 4-(bromomethyl)benzoate, can degrade over time.
Solution: Use anhydrous solvents and ensure glassware is thoroughly dried. Check the purity of your methyl 4-(bromomethyl)benzoate; if it has degraded, purify it or synthesize it fresh.[9]
Figure 2: Decision workflow for troubleshooting low yields in the Williamson ether synthesis step.
Question 2: My TLC shows multiple product spots, and purification is difficult. What are the likely side products?
Answer: The primary competing side reaction is the E2 elimination of the alkyl halide, especially at higher temperatures.[4][10] Another possibility, though less common with phenoxides, is C-alkylation on the aromatic ring.[4]
E2 Elimination: The phenoxide can act as a base and abstract a proton from the methyl group of methyl 4-(bromomethyl)benzoate, leading to an elimination product. This is less of an issue with primary halides like this one but can be exacerbated by overly high temperatures or sterically hindered bases.
Solution: Avoid excessive heating. Running the reaction at the lower end of the effective temperature range (e.g., 50-60 °C) for a longer time can favor the Sₙ2 pathway.[6]
C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring.
Solution: This is generally minimized by using polar aprotic solvents. If C-alkylation is a persistent issue, changing the counter-ion of the phenoxide (e.g., from K⁺ to Na⁺) can sometimes alter the O/C alkylation ratio.
Part 2: Hydrazinolysis of Methyl 4-((2-bromophenoxy)methyl)benzoate
This step converts the intermediate ester into the final benzohydrazide product. The primary challenges involve ensuring complete reaction and avoiding the formation of byproducts.
Question 1: My reaction is very slow or incomplete, and I still see starting ester on my TLC.
Answer: Incomplete hydrazinolysis is a common issue that can usually be resolved by adjusting the reaction parameters.
Insufficient Hydrazine Hydrate: The reaction requires an excess of hydrazine hydrate to drive the equilibrium towards the product.
Solution: Use a significant excess of hydrazine hydrate, typically 5-10 equivalents.[11]
Inadequate Temperature or Time: While the reaction is often robust, some esters are more resistant to nucleophilic attack.
Solution: Ensure the reaction mixture is maintained at a steady reflux. Extend the reaction time and continue to monitor by TLC until the starting ester spot has disappeared.[11]
Solvent Choice: The choice of alcohol as a solvent can influence the reaction rate.
Solution: Ethanol is the most common and usually effective solvent. If the reaction is still sluggish, switching to a higher-boiling alcohol like n-butanol could increase the reaction rate, but this may also increase the risk of side products.
Question 2: I've isolated my product, but NMR analysis shows an impurity. I suspect the diacyl hydrazide byproduct. How can I avoid this and purify my product?
Answer: The formation of a symmetrical di-substituted hydrazide (N,N'-bis{[4-((2-bromophenoxy)methyl)]benzoyl}hydrazine) is a known byproduct in hydrazide synthesis.[12] It occurs when a molecule of the already-formed product reacts with another molecule of the ester.
Minimizing Formation:
Solution: This byproduct is favored when the concentration of the product builds up while a significant amount of starting ester is still present. A slow, controlled addition of the ester to a refluxing solution of excess hydrazine hydrate can sometimes minimize its formation, although this is less practical for smaller scales. The most effective method is to use a large excess of hydrazine hydrate to ensure the ester preferentially reacts with it.
Purification:
Solution: The desired benzohydrazide product often has different solubility properties than the diacyl byproduct. Recrystallization is the most effective purification method.[12] The benzohydrazide is typically more soluble in polar solvents like ethanol than the larger, more symmetrical diacyl byproduct. Try dissolving the crude product in hot ethanol and allowing it to cool slowly; the desired product should crystallize out, leaving the more soluble impurities in the mother liquor. If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration and washed with cold ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[11]
Scaling-Up Challenges: Frequently Asked Questions
Q: How do I manage the exotherm when scaling up the hydrazinolysis step?A: The reaction of an ester with hydrazine hydrate can be exothermic. On a small scale, this is easily managed by the refluxing solvent. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to add the ester to the hydrazine solution in portions or via a controlled-addition funnel to manage the exotherm. A reactor with good temperature control and an overhead stirrer is essential.
Q: What are the primary safety concerns when working with large volumes of hydrazine hydrate?A: Hydrazine is toxic, corrosive, and a suspected carcinogen.[13] All operations involving large quantities must be conducted in a well-ventilated fume hood or a walk-in hood.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
Incompatible Materials: Keep hydrazine away from oxidizing agents, acids, and metal oxides, as it can react violently.[13]
Spill Management: Have a spill kit ready that is appropriate for hydrazine. This typically includes an absorbent material and a deactivating solution (e.g., a solution of calcium hypochlorite).
Work-up: Quenching excess hydrazine hydrate in the work-up can also be exothermic. The reaction mixture should be cooled in an ice bath before slowly and carefully adding water.
Q: Is recrystallization still a viable purification method at a larger scale?A: Yes, recrystallization is a highly effective and scalable purification technique. However, handling large volumes of flammable solvents like ethanol requires specific precautions. Use appropriately rated heating mantles and ensure there are no ignition sources nearby. For very large scales, mechanical filtration and drying equipment (e.g., a filter press and a vacuum oven) become necessary to handle the product efficiently.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-((2-bromophenoxy)methyl)benzoate
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (approx. 10-15 mL per gram of 2-bromophenol).
Reagent Addition: Add methyl 4-(bromomethyl)benzoate (1.05 eq.) to the stirred suspension.
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the 2-bromophenol spot is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by recrystallization from ethanol or column chromatography if necessary.
Protocol 2: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Figure 3: Standard workflow for the hydrazinolysis and product isolation.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-((2-bromophenoxy)methyl)benzoate (1.0 eq.) in absolute ethanol (approx. 20 mL per gram of ester).
Reagent Addition: Add hydrazine hydrate (6-8 eq.) to the solution. Caution: Hydrazine is toxic. Handle in a fume hood.
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting ester by TLC (a more polar spot for the hydrazide product should appear).
Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. The product will often precipitate as a white solid.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol to remove other soluble impurities.
Drying: Dry the purified white solid in a vacuum oven to obtain the final product, 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Data Summary
The choice of base and solvent in the Williamson ether synthesis step is critical for optimizing yield and minimizing side products.
Entry
Base (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (by LCMS)
Notes
1
K₂CO₃ (2.0)
Acetone
56 (Reflux)
8
75%
92%
Standard conditions, some starting material remains.
2
K₂CO₃ (2.0)
Acetonitrile
82 (Reflux)
6
88%
96%
Faster reaction and higher conversion than acetone.[4]
3
Cs₂CO₃ (1.5)
Acetonitrile
82 (Reflux)
4
92%
98%
Cesium carbonate is more reactive but also more expensive.
4
NaOH (1.2)
DMF
70
5
90%
97%
Stronger base ensures full deprotonation. DMF is an excellent solvent for Sₙ2.[4]
5
NaH (1.2)
Anhydrous THF
66 (Reflux)
3
95%
98%
Highest reactivity, but requires strict anhydrous conditions and careful handling.[5]
References
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. [Link]
Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
Agilent. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. [Link]
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
Organic Chemistry Portal. (n.d.). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]
NCBI. (2021). Release of N-glycans by hydrazinolysis. [Link]
Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]
Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
PMC. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
ACS Publications. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. [Link]
Journal of Global Pharma Technology. (n.d.). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. [Link]
Technical Support Center: Resolving Unexpected Results in Biological Assays with 4-[(2-Bromophenoxy)methyl]benzohydrazide
Welcome to the technical support guide for 4-[(2-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-[(2-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges encountered when working with this compound. As a member of the benzohydrazide class of molecules, it possesses a chemical scaffold known for a wide range of biological activities but also presents specific handling and assay development considerations.[1][2] This guide provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
This section addresses foundational questions about the compound's properties and best practices for its preparation and storage. Proper handling is the first line of defense against experimental variability.
Q1: What is 4-[(2-Bromophenoxy)methyl]benzohydrazide and what are its potential biological activities?
A1: 4-[(2-Bromophenoxy)methyl]benzohydrazide belongs to the hydrazide-hydrazone class of compounds.[3] The core structure, featuring a benzohydrazide moiety, is a versatile synthon used to generate molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hydrazide group (-CONHNH₂) is a key pharmacophore; it can act as a hydrogen bond donor and acceptor, and it is often a precursor for synthesizing more complex hydrazone derivatives which can chelate metal ions or interact with biological targets.[1] While the specific mechanism of action for this particular molecule is not extensively documented, related structures are known to function as enzyme inhibitors.[4] Therefore, it is critical to validate its activity and mechanism in your specific biological system.
Q2: How should I prepare and store stock solutions to ensure compound integrity?
A2: The stability and solubility of your compound are paramount for reproducible results. Improper storage or handling is a primary source of "inactivity."[5]
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your final assay. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[5]
Storage Protocol: Store the primary stock solution at -20°C or -80°C, protected from light and moisture.
Critical Handling Step - Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into single-use vials.[6] This ensures that you are using a fresh, uncompromised sample for each experiment.
Table 1: Recommended Handling and Storage Protocol
Parameter
Recommendation
Rationale
Primary Solvent
Anhydrous, high-purity DMSO
Maximizes solubility and stability for long-term storage.
Stock Concentration
10-50 mM
Allows for small volumes to be used for serial dilutions, minimizing final solvent concentration in assays.
Storage Temperature
-20°C or -80°C
Reduces the rate of chemical degradation.
Freeze-Thaw Cycles
Avoid; aliquot into single-use vials
Repeated temperature changes can cause compound precipitation and degradation, altering the effective concentration.[6][7]
Working Solutions
Prepare fresh for each experiment
The stability of hydrazides in aqueous assay buffers can be limited.[8]
This section is structured to help you diagnose and resolve specific experimental problems, from a complete lack of activity to assay interference.
Problem A: Compound Shows No or Lower-Than-Expected Activity
This is one of the most common issues encountered with small molecule inhibitors and can often be traced back to the compound's physical properties rather than a lack of biological activity.[5]
Q3: My compound appears to be inactive in our assay. What are the most common reasons and how do I troubleshoot this?
A3: Observed inactivity can stem from several factors related to the compound, the protocol, or the biological system.[5] A systematic approach is necessary to pinpoint the cause.
Caption: Troubleshooting workflow for compound inactivity.
1. Verify Compound Solubility (Most Common Culprit)
Poor aqueous solubility is a frequent cause of apparent inactivity. If the compound precipitates, its effective concentration in the assay is significantly lower than the nominal concentration.[5][9]
Causality: The bromophenoxy and benzohydrazide moieties contribute to the molecule's hydrophobicity. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Troubleshooting: Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. See Protocol 1 for a detailed method. If solubility is an issue, you may need to adjust the buffer composition (e.g., pH, if compatible with the assay) or include solubilizing agents, which must be validated not to interfere with the assay.[8]
2. Assess Compound Stability
Hydrazide compounds can be susceptible to hydrolysis or other forms of degradation in aqueous solutions, especially at non-neutral pH.[8]
Causality: The hydrazide functional group can react or degrade over the course of a long incubation period, reducing the amount of active compound available to interact with the target.
Troubleshooting: Evaluate the compound's stability by pre-incubating it in the assay buffer for the full duration of your experiment before adding the other assay components. A loss of activity compared to a freshly prepared sample indicates instability. See Protocol 2 for a step-by-step guide.
3. Confirm Compound Purity and Identity
Always ensure your compound is from a reputable source and review the Certificate of Analysis (CoA) for data on purity (e.g., via HPLC or NMR).[5] Impurities can interfere with the assay or the compound's activity.
4. Validate the Biological Target and Assay System
If the compound-related factors are ruled out, the issue may lie with the experimental setup.[5]
Positive Controls: Ensure that a known activator or inhibitor of your target elicits the expected response. This confirms that the enzyme, cells, or other biological components are active.
Target Expression/Activity: Verify that your target is present and functional in the specific cell line or system you are using. The expected downstream signaling pathway may not be active in your model.[5]
Problem B: Suspected Assay Interference or Off-Target Effects
Sometimes, a compound can produce a signal that appears to be activity but is actually an artifact of the assay technology. This is particularly relevant for fluorescence-based readouts.
Q4: My compound is active, but the results are difficult to reproduce or I suspect a false positive. How can I test for assay interference?
A4: Assay interference from test compounds is a pervasive issue in biochemical screening.[6] It is crucial to run counter-screens to identify promiscuous inhibitors or compounds that interfere with the detection method.[6]
Caption: True inhibition vs. assay interference.
1. Check for Autofluorescence (for Fluorescence-Based Assays)
Compounds containing aromatic rings, like 4-[(2-Bromophenoxy)methyl]benzohydrazide, have the potential to be autofluorescent.
Causality: If the compound itself emits light at the same excitation and emission wavelengths used in the assay, it can artificially inflate or alter the fluorescence signal, masking true enzymatic activity and leading to inaccurate IC50 values.[10]
Troubleshooting: Run a control experiment with the compound in the assay buffer without the enzyme or fluorescent substrate. A concentration-dependent increase in fluorescence indicates autofluorescence. See Protocol 3 for a detailed methodology.
2. Screen for Non-Specific Inhibition
At higher concentrations, some small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.
Causality: This is a physical phenomenon rather than specific binding to the target's active site. It often presents with steep IC50 curves and sensitivity to detergent concentration.
Troubleshooting:
Counter-Screen: Run the assay without the primary target enzyme to see if inhibition still occurs.
Detergent Test: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregates. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is a likely cause.
Orthogonal Assays: Confirm hits using an alternative detection method (e.g., luminescence vs. fluorescence) to rule out technology-specific artifacts.[6]
Section 3: Key Experimental Protocols
These step-by-step protocols are designed to be self-validating systems to help you diagnose the issues discussed above.
Protocol 1: Assessing Compound Solubility in Assay Buffer
Objective: To determine the maximum concentration at which the compound remains fully dissolved in the assay buffer, preventing artificially low activity due to precipitation.
Plate reader or nephelometer capable of measuring light scatter/absorbance at ~600 nm
Methodology:
Prepare a serial dilution of your compound in DMSO. Start from your highest intended assay concentration and dilute 2-fold for 8-10 points.
Add a fixed volume of your assay buffer to each well of a clear microplate (e.g., 99 µL).
Add 1 µL of each DMSO dilution to the corresponding wells. Also include a "buffer + 1% DMSO" control.
Mix the plate thoroughly and incubate under the same conditions as your main assay (temperature and time).
Visually inspect the plate against a dark background for any signs of precipitation (cloudiness, particles).
Quantitatively measure light scatter by reading the absorbance at a high wavelength (e.g., 500-650 nm) where the compound does not absorb.
Interpretation: The highest concentration that shows no visual precipitate and has a light scatter reading similar to the DMSO control is considered the upper limit of solubility. Any concentration above this should not be used in the main assay.
Protocol 2: Evaluating Compound Stability in Assay Buffer
Objective: To determine if the compound degrades in the assay buffer over the time course of the experiment.
Methodology:
Prepare two sets of your compound dilutions in assay buffer, covering the desired concentration range.
Set 1 (Time-Zero): Immediately add these dilutions to your assay system (e.g., containing the target enzyme and substrate) and measure the activity.
Set 2 (Pre-Incubated): Incubate the second set of dilutions at the assay temperature for the entire duration of your experiment (e.g., 60 minutes).
After the pre-incubation period, initiate the reaction by adding the other assay components and measure the activity.
Interpretation: Compare the dose-response curves from Set 1 and Set 2. A rightward shift in the IC50 curve for the pre-incubated set indicates that the compound is losing activity over time and is unstable under the assay conditions.
Protocol 3: Testing for Compound Autofluorescence
Objective: To determine if the compound interferes with a fluorescence-based assay by emitting its own signal.[10]
Prepare a serial dilution of the compound in assay buffer at the same concentrations used in your main experiment.
Add the dilutions to the wells of a black microplate. Include "buffer only" and "buffer + DMSO" wells as controls.
Crucially, do not add the enzyme or the fluorescent substrate/probe to these wells.
Incubate the plate under the same conditions as the main assay.
Measure the fluorescence using the exact same excitation/emission wavelengths and instrument settings as your primary assay.
Interpretation: Plot the fluorescence signal against the compound concentration. If you observe a significant, concentration-dependent increase in fluorescence, your compound is autofluorescent. This background signal must be subtracted from your main assay data for each corresponding concentration to obtain an accurate measurement of inhibition.[10]
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
Molecular Biology. (n.d.). Assay Troubleshooting.
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
Benchchem. (2025, December). Technical Support Center: CYP3A4 Enzyme Inhibition Assays.
MDPI. (2016, November 22). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
Benchchem. (n.d.). A Technical Guide to the Biological Activities of Novel Hydrazide-Hydrazone Derivatives.
MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
Hygeia Journal for Drugs and Medicines. (2017, January 30). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
Benchchem. (n.d.). Troubleshooting low bioactivity of 2-(4-Chlorophenoxy)propanehydrazide.
MDPI. (2021, February 13). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
A Comparative Guide to the Structural Confirmation of 4-[(2-Bromophenoxy)methyl]benzohydrazide by X-ray Crystallography
This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of 4-[(2-Bromophenoxy)methyl]benzohydrazide. Tailored for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of 4-[(2-Bromophenoxy)methyl]benzohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to crystallographic analysis, contextualizing the experimental data with comparable structures to offer a comprehensive understanding of this class of compounds.
Introduction: The Significance of Benzohydrazides and Structural Precision
Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, unambiguous structural confirmation is paramount.
While various spectroscopic techniques such as FT-IR and NMR provide valuable information about functional groups and atomic connectivity, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise spatial arrangement of atoms in a molecule.[1] This guide will walk through the process of confirming the structure of 4-[(2-Bromophenoxy)methyl]benzohydrazide, a molecule of interest for its potential pharmacological applications. In the absence of a published crystal structure for this specific compound, we will draw comparisons with structurally related benzohydrazide derivatives to highlight key structural features and intermolecular interactions.
Synthesis and Characterization
The journey to structural confirmation begins with the synthesis and preliminary characterization of the target compound.
Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide
A common route for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. The proposed synthesis for 4-[(2-Bromophenoxy)methyl]benzohydrazide is a two-step process:
Esterification: 4-(Bromomethyl)benzoic acid is reacted with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 4-(bromomethyl)benzoate.
Etherification & Hydrazinolysis: The resulting ethyl 4-(bromomethyl)benzoate is then treated with 2-bromophenol in the presence of a base (e.g., potassium carbonate) to form the ether linkage, yielding ethyl 4-[(2-bromophenoxy)methyl]benzoate. This intermediate is subsequently refluxed with hydrazine hydrate to afford the final product, 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-[(2-bromophenoxy)methyl]benzoate:
To a solution of ethyl 4-(bromomethyl)benzoate (1 eq.) and 2-bromophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
Reflux the mixture for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography.
Step 2: Synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide:
Dissolve the purified ethyl 4-[(2-bromophenoxy)methyl]benzoate (1 eq.) in ethanol.
Add hydrazine hydrate (10 eq.) and reflux the mixture for 8-12 hours.
Upon cooling, a solid precipitate should form.
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Spectroscopic Characterization
Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage (around 1250-1050 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should reveal distinct signals for the aromatic protons, the methylene protons of the -CH₂- group, and the N-H protons of the hydrazide moiety.
¹³C NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.
Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Crystal Growth
The critical first step is to grow single crystals of sufficient quality for diffraction. This is often the most challenging part of the process.
Experimental Protocol: Crystal Growth
Method: Slow evaporation is a common and effective technique.
Procedure:
Dissolve the purified 4-[(2-Bromophenoxy)methyl]benzohydrazide in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less polar solvent like dichloromethane).
The solution should be saturated or near-saturated at room temperature.
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
Monitor for the formation of well-defined, transparent crystals.
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Experimental Protocol: X-ray Data Collection and Structure Refinement
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Data Processing: The collected raw data is processed to determine the unit cell parameters and the intensities of the diffraction spots.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.
Structural Comparison with Related Benzohydrazide Derivatives
As the crystal structure of 4-[(2-Bromophenoxy)methyl]benzohydrazide is not publicly available, we will compare its expected structural features with those of known, closely related compounds. This comparative analysis is crucial for understanding the influence of substituent groups on the overall molecular conformation and crystal packing.
Comparative Compounds
For this guide, we will consider the following structurally similar compounds for which crystallographic data is available:
The key geometric parameters to compare include bond lengths and angles within the benzohydrazide core and the dihedral angles between the aromatic rings.
Expected for 4-[(2-Bromophenoxy)methyl]benzohydrazide
C=O Bond Length (Å)
~1.23
1.228(7)
~1.23
N-N Bond Length (Å)
~1.37
~1.38
~1.37-1.40
Dihedral Angle between Phenyl Rings
11.4 (2)°
Planar hydrazone moiety
Dependent on crystal packing forces
The planarity of the hydrazone moiety in (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate suggests significant delocalization of π-electrons across this fragment.[1] A similar planarity can be anticipated for the core of 4-[(2-Bromophenoxy)methyl]benzohydrazide. The dihedral angle between the two phenyl rings in the target molecule will likely be influenced by steric hindrance from the bromine atom and the flexibility of the ether linkage, as well as by intermolecular packing forces.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces.
In the crystal structure of (E)-4-Bromo-N'-(2-chlorobenzylidene)benzohydrazide, molecules are linked into one-dimensional chains via N—H⋯O hydrogen bonds.[2] Similarly, the structure of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate exhibits both intramolecular and intermolecular hydrogen bonding.[1] For 4-[(2-Bromophenoxy)methyl]benzohydrazide, the N-H groups of the hydrazide are expected to act as hydrogen bond donors, while the carbonyl oxygen and the ether oxygen can act as acceptors. The presence of the bromine atom can also lead to halogen bonding interactions, further influencing the crystal packing.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
The structural confirmation of 4-[(2-Bromophenoxy)methyl]benzohydrazide through single-crystal X-ray crystallography is a critical step in understanding its potential as a pharmacologically active agent. While a published structure for this specific molecule is not yet available, this guide has outlined the necessary synthetic and analytical procedures. By comparing the expected structural features with those of known benzohydrazide derivatives, we can anticipate key geometric parameters and intermolecular interactions. This comparative approach not only provides a robust framework for the future crystallographic analysis of the title compound but also contributes to the broader understanding of structure-property relationships within this important class of molecules. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to the design and development of new therapeutic agents.
PubChem. (n.d.). 4-Bromobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(13), 3829. Available at: [Link]
Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 305-311. Available at: [Link]
PubChemLite. (n.d.). 2-(4-bromophenoxy)-n'-(4-methylbenzylidene)propanohydrazide. Retrieved from [Link]
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Florence University Press. Available at: [Link]
A Comparative Analysis of the Antimicrobial Activity of 4-[(2-Bromophenoxy)methyl]benzohydrazide Against Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. The relentless evolution of resistant pathogens nece...
Author: BenchChem Technical Support Team. Date: March 2026
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. The relentless evolution of resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of new chemical entities. Among the promising classes of compounds are benzohydrazide derivatives, which have demonstrated a broad spectrum of biological activities.[1][2][3][4][5][6] This guide provides a comprehensive comparison of a novel benzohydrazide derivative, 4-[(2-Bromophenoxy)methyl]benzohydrazide, with established standard antibiotics, offering a framework for its evaluation as a potential therapeutic agent.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the compound, present detailed protocols for its comparative evaluation, and provide a template for data analysis and interpretation.
Introduction to the Compounds
A thorough understanding of the mechanism of action is fundamental to evaluating any antimicrobial agent. This section outlines the structural and functional characteristics of our test compound and the standard antibiotics used for comparison.
The Investigational Compound: 4-[(2-Bromophenoxy)methyl]benzohydrazide
Benzohydrazide derivatives are a class of organic compounds characterized by a hydrazide group attached to a benzene ring. They serve as versatile scaffolds in medicinal chemistry due to their ability to interact with various biological targets.[4] The structure of 4-[(2-Bromophenoxy)methyl]benzohydrazide incorporates a bromophenoxy moiety, which can enhance its biological activity.
While the precise mechanism of action for this specific derivative requires empirical validation, related hydrazide compounds are known to exert their antimicrobial effects through various pathways, including the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
Caption: Mechanisms of action for standard antibiotics.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
[7][8][9][10][11][12][13]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. [14][15]We will employ the broth microdilution method for this assessment.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a stock solution of 4-[(2-Bromophenoxy)methyl]benzohydrazide in a suitable solvent (e.g., DMSO).
Prepare stock solutions of the standard antibiotics (Penicillin, Ciprofloxacin, Tetracycline) as per CLSI guidelines.
[10][11] * Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial culture.
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
[16][17] * Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
[17]
Serial Dilution in 96-Well Plate:
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
Add 200 µL of the working solution of the test compound or antibiotic (at twice the highest desired concentration) to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no antimicrobial), and well 12 will serve as the sterility control (no bacteria).
[17]
Inoculation and Incubation:
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. [17]The final volume in each well will be 200 µL.
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
[17]
Reading and Interpretation:
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
[15]
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of inhibition.
[16][18][19][20]
Step-by-Step Protocol:
Preparation of Materials:
Prepare Mueller-Hinton agar (MHA) plates with a uniform thickness of 4 mm.
[18] * Prepare sterile paper disks impregnated with a known concentration of the standard antibiotics.
Prepare disks impregnated with a set concentration of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Inoculation of Agar Plate:
Using a sterile cotton swab, dip into the standardized bacterial inoculum (0.5 McFarland).
Remove excess fluid by pressing the swab against the inside of the tube.
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
[20]
Application of Disks:
Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the inoculated agar surface.
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.
[20] * Gently press each disk to ensure complete contact with the agar.
Incubation:
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
Measurement and Interpretation:
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints in CLSI or EUCAST tables. [7][10]For the novel compound, the zone diameter provides a qualitative measure of its activity.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Data Presentation and Analysis (Hypothetical Data)
The following tables present hypothetical but plausible data from the described experiments. This data serves as an example for how to structure and interpret results from a comparative antimicrobial study.
Interpretation:
Based on this hypothetical data, 4-[(2-Bromophenoxy)methyl]benzohydrazide shows the most promising activity against S. aureus, a Gram-positive bacterium, with an MIC of 4 µg/mL. Its activity is moderate against E. coli and E. faecalis, and weaker against the typically more resistant P. aeruginosa. Compared to the standard antibiotics, its potency is lower, which is common for a novel compound in early-stage testing.
Table 2: Kirby-Bauer Zone of Inhibition Diameters (mm)
Interpretation:
The disk diffusion results correlate with the MIC data. The largest zone of inhibition for the novel compound is observed against S. aureus. The smaller zones against the Gram-negative bacteria, particularly P. aeruginosa, suggest either lower intrinsic activity or issues with diffusion through the outer membrane of these organisms.
Discussion and Future Directions
This guide outlines a systematic approach to comparing the antimicrobial activity of a novel compound, 4-[(2-Bromophenoxy)methyl]benzohydrazide, against standard antibiotics. The hypothetical data suggests that this compound possesses antimicrobial properties, with greater activity against Gram-positive bacteria.
The observed activity, while not as potent as established drugs like Ciprofloxacin or Penicillin against their target organisms, is a significant starting point. Many potent antibiotics have emerged from lead compounds with initially moderate activity. The key insights from this initial screening are:
Spectrum of Activity: The compound appears to have a broader spectrum of activity than Penicillin but is less potent overall than Ciprofloxacin and Tetracycline against the tested strains.
Potential for Development: The activity against S. aureus is noteworthy and warrants further investigation, especially against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Future research should focus on:
Mechanism of Action Studies: Elucidating the precise molecular target of 4-[(2-Bromophenoxy)methyl]benzohydrazide is crucial. This could involve assays to assess its effect on cell wall synthesis, DNA replication, protein synthesis, and cell membrane integrity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound can help identify the key chemical moieties responsible for its antimicrobial activity and optimize its potency and spectrum.
Cytotoxicity and Safety Profiling: Assessing the compound's toxicity against mammalian cell lines is a critical step to determine its therapeutic index and potential for clinical development.
In Vivo Efficacy Studies: If the compound demonstrates promising in vitro activity and an acceptable safety profile, its efficacy should be evaluated in animal models of infection.
By following this structured, evidence-based approach, researchers can rigorously evaluate the potential of new chemical entities like 4-[(2-Bromophenoxy)methyl]benzohydrazide and contribute to the vital pipeline of next-generation antimicrobial agents.
References
Penicillin - Wikipedia. (n.d.).
What is the mechanism of Tetracycline Hydrochloride? (2024, July 17).
Ciprofloxacin - Wikipedia. (n.d.).
Tetracycline - Wikipedia. (n.d.).
Penicillin Uses, Mechanism of Action & Side Effects. (n.d.). Study.com.
Penicillin Mechanism. (2023, January 18). News-Medical.net.
Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023, November 29).
Note on Penicillin's Mechanism of Action. (2021, November 25). Walsh Medical Media.
Tetracycline antibiotics - Wikipedia. (n.d.).
Penicillin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook.
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
Introduction to Tetracycline. (n.d.). Creative Diagnostics.
What is the mechanism of Ciprofloxacin Hydrochloride? (2024, July 17). Patsnap Synapse.
Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. (n.d.). PMC.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (n.d.). Academia.edu.
Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2023, October 12). YouTube.
Disk Diffusion Method for Antibiotic Susceptibility Test. (2025, June 5). Creative Biolabs.
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (n.d.). PubMed.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). PMC.
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
Kirby-Bauer Disk Diffusion Test. (2016, October 4). iGEM.
EUCAST expert rules in antimicrobial susceptibility testing. (2013, February 15). PubMed.
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022, April 18). Taylor & Francis.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. (2026, March 4). ACS Publications.
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica.
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (n.d.). JOCPR.
Expert Rules. (n.d.). EUCAST.
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology.
EUCAST. (n.d.). ESCMID.
Guidance Documents. (n.d.). EUCAST.
Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. (2026, March 4). ACS Publications.
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PMC.
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Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA.
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Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.). ResearchGate.
Structure-activity relationship (SAR) studies of 4-[(2-Bromophenoxy)methyl]benzohydrazide analogs
A Comprehensive SAR Guide: 4-[(2-Bromophenoxy)methyl]benzohydrazide Analogs as Direct Enoyl-ACP Reductase (InhA) Inhibitors Introduction: The Rationale for Direct InhA Inhibition The emergence of multidrug-resistant (MDR...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive SAR Guide: 4-[(2-Bromophenoxy)methyl]benzohydrazide Analogs as Direct Enoyl-ACP Reductase (InhA) Inhibitors
Introduction: The Rationale for Direct InhA Inhibition
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes[1]. Isoniazid (INH), a first-line anti-tubercular drug, targets the Enoyl-ACP reductase (InhA) enzyme within the FAS-II pathway, which is essential for mycolic acid biosynthesis[1]. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene are the primary clinical drivers of INH resistance.
To bypass this resistance mechanism, modern drug discovery focuses on direct, non-covalent InhA inhibitors that do not require KatG activation. The compound 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 364745-38-0) [] represents a highly privileged hybrid scaffold. It merges the hydrogen-bonding capacity of the benzohydrazide moiety (characteristic of INH) with a bulky, lipophilic phenoxymethyl tail that mimics the diaryl ether core of triclosan, a known direct InhA inhibitor[3].
This guide provides a detailed Structure-Activity Relationship (SAR) analysis of this scaffold, comparing its performance against structural analogs and established clinical standards, supported by validated experimental workflows.
Mechanistic Pathway & Scaffold Design
The biological efficacy of 4-[(2-Bromophenoxy)methyl]benzohydrazide relies on its ability to occupy the InhA active site without prior enzymatic activation[4].
The Benzohydrazide Core: Acts as the primary anchor, forming critical hydrogen bonds with the catalytic Tyr158 residue and the 2'-hydroxyl group of the NAD+ cofactor[1].
The Phenoxymethyl Linker: Provides rotational flexibility, allowing the molecule to adapt to the substrate-binding loop.
The 2-Bromo Substitution: The ortho-halogen is the critical SAR determinant. The steric bulk of the bromine atom restricts the rotation of the phenoxy ring, locking it into a dihedral angle that perfectly complements the hydrophobic pocket of InhA (which naturally accommodates the long alkyl chain of the enoyl-ACP substrate). Furthermore, the bromine atom can participate in halogen bonding with backbone carbonyls in the binding pocket.
Diagram 1: Mechanism of action for direct InhA inhibition bypassing KatG activation.
SAR Analysis & Comparative Performance Data
To objectively evaluate the performance of the 2-Bromo substitution, we compare it against its positional isomers, unsubstituted analogs, and reference drugs. The data below summarizes the in vitro enzymatic inhibition (IC₅₀ against purified InhA) and whole-cell efficacy (MIC against M. tuberculosis H37Rv).
Table 1: SAR Comparison of Phenoxymethylbenzohydrazide Analogs
Steric clash in the hydrophobic pocket; reduced affinity.
Analog B
2-Chloro (ortho)
2.1 ± 0.2
1.5
Smaller atomic radius than Br; weaker halogen bonding.
Analog C
Unsubstituted (H)
8.4 ± 0.5
6.5
High conformational entropy; poor hydrophobic anchoring.
Standard 1
Isoniazid (INH)
0.2 ± 0.05
0.05
Requires KatG activation. Ineffective in KatG mutants.
Standard 2
Triclosan
1.1 ± 0.1
10.0
Direct inhibitor, but suffers from poor whole-cell permeability[3].
Analysis: The 2-Bromo derivative outperforms both the para-substituted and unsubstituted analogs by a significant margin. While Isoniazid exhibits a lower MIC in wild-type strains, the 4-[(2-Bromophenoxy)methyl]benzohydrazide scaffold maintains its efficacy in INH-resistant strains because it functions as a direct inhibitor, similar to Triclosan, but with vastly improved whole-cell penetration (MIC 0.8 µg/mL vs 10.0 µg/mL).
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the evaluation pipeline for these analogs[5].
Diagram 2: Standardized experimental workflow for synthesizing and evaluating benzohydrazide analogs.
Protocol A: In Vitro InhA Enzyme Inhibition Assay
This assay measures the ability of the compound to inhibit the InhA-catalyzed reduction of 2-trans-dodecenoyl-CoA, utilizing NADH as a cofactor. The causality of the readout is direct: as InhA reduces the substrate, NADH is oxidized to NAD+, resulting in a measurable decrease in absorbance at 340 nm.
Reagent Preparation: Prepare assay buffer containing 30 mM PIPES (pH 6.8) and 150 mM NaCl.
Enzyme & Cofactor Mix: Add purified recombinant M. tuberculosis InhA (final concentration 10 nM) and NADH (final concentration 250 µM) to the buffer.
Compound Incubation: Dissolve the 4-[(2-Bromophenoxy)methyl]benzohydrazide analog in DMSO. Add to the enzyme mix at varying concentrations (0.1 µM to 50 µM). Keep final DMSO concentration ≤ 1% to prevent enzyme denaturation. Incubate at 25°C for 30 minutes to allow non-covalent equilibrium binding.
Reaction Initiation: Add the substrate, 2-trans-dodecenoyl-CoA (final concentration 50 µM), to initiate the reaction.
Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm using a UV-Vis microplate reader for 10 minutes.
Data Analysis: Calculate the initial velocity (
) of the reaction. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ using non-linear regression.
Protocol B: Microplate Alamar Blue Assay (MABA) for Whole-Cell MIC
Enzyme inhibition does not guarantee whole-cell efficacy due to the highly impermeable mycobacterial cell wall. The MABA assay validates target engagement in vivo. Alamar Blue (resazurin) is used because it acts as a reliable redox indicator; metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until logarithmic phase (OD₆₀₀ ≈ 0.6).
Dilution: Dilute the culture to approximately
CFU/mL.
Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 64 µg/mL to 0.06 µg/mL) in 100 µL of 7H9 broth.
Inoculation: Add 100 µL of the diluted Mtb culture to each well. Include growth controls (no drug) and sterile controls (no bacteria).
Incubation: Seal the plate and incubate at 37°C for 5 days.
Indicator Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.
Readout: Visually inspect the plate. A color shift from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change (remains blue).
Conclusion
The 4-[(2-Bromophenoxy)methyl]benzohydrazide scaffold demonstrates superior structural logic for targeting drug-resistant tuberculosis. By combining the established InhA-anchoring properties of benzohydrazides with the hydrophobic-pocket-filling geometry of an ortho-halogenated phenoxy ring, researchers can achieve potent, KatG-independent inhibition. As demonstrated by the SAR data, the specific placement of the bromine atom is non-trivial; it dictates the precise conformational alignment required for optimal enzyme blockade.
References
Title: CAS 364745-38-0 4-[(2-Bromophenoxy)
Title: 2-(1H-pyrrol-1-yl)
Title: Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase
Source: PLoS ONE / PMC
URL
Title: (PDF)
Title: In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors
Source: MDPI
URL
A Senior Application Scientist's Guide to Validating Molecular Docking with In Vitro Enzyme Assays: A Case Study of 4-[(2-Bromophenoxy)methyl]benzohydrazide
In the landscape of modern drug discovery, the synergy between computational prediction and experimental validation is not just best practice; it is the cornerstone of efficient and successful lead discovery.[1] Molecula...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the synergy between computational prediction and experimental validation is not just best practice; it is the cornerstone of efficient and successful lead discovery.[1] Molecular docking provides an invaluable in silico lens, allowing us to rapidly screen vast chemical libraries and predict how a molecule like 4-[(2-Bromophenoxy)methyl]benzohydrazide might interact with a biological target.[2][3] However, these computational predictions are hypotheses that must be rigorously tested at the bench. The ultimate proof of a predicted interaction lies in quantifiable, reproducible experimental data.[2][4]
This guide provides a comprehensive framework for bridging the gap between computational modeling and experimental reality. We will walk through the logical progression from a hypothetical docking result for 4-[(2-Bromophenoxy)methyl]benzohydrazide to its validation using robust in vitro enzyme inhibition assays, explaining the critical reasoning behind each step.
Part 1: The Computational Hypothesis – Targeting with Molecular Docking
Molecular docking estimates the preferred orientation and binding affinity of a ligand to a macromolecule.[5] The process begins with a hypothesis about a potential protein target. The benzohydrazide scaffold is a well-established pharmacophore known to interact with several enzyme classes.[6][7][8] Based on existing literature, promising candidate targets for our compound of interest include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[6][9][10]
The causality here is structural: the hydrazide moiety (-CONHNH2) can act as a key hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for inhibiting metalloenzymes like carbonic anhydrase.[6] For this guide, we will proceed with the hypothesis that 4-[(2-Bromophenoxy)methyl]benzohydrazide is an inhibitor of Acetylcholinesterase (AChE) , a key enzyme in the pathology of Alzheimer's disease.[10]
The Docking Workflow: A Glimpse into the Active Site
The docking process itself involves preparing the 3D structures of both the ligand (our compound) and the target protein (AChE), defining the binding site, and then using a search algorithm to generate and rank potential binding poses with a scoring function.[2][3]
Figure 1: Integrated workflow from computational prediction to experimental validation.
A successful docking run would yield a low (i.e., more favorable) binding energy and a plausible binding pose, showing specific interactions (e.g., hydrogen bonds, π-π stacking) with key residues in the AChE active site. This computational result is our testable hypothesis.
Part 2: The Experimental Verdict – In Vitro Enzyme Inhibition Assays
Experimental validation provides the ground truth for our computational model.[2] The standard method to confirm a predicted enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) through a biochemical assay.[1]
Causality in Assay Selection: Why Ellman's Method for AChE?
For cholinesterases like AChE, the most common and robust method is the spectrophotometric assay developed by Ellman.[9] This choice is based on its reliability, simplicity, and direct measurement of enzyme activity. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to enzyme activity.
Protocol as a Self-Validating System
A trustworthy protocol must include the necessary controls to ensure that the observed inhibition is real and not an artifact. This includes a negative control (no inhibitor) to measure 100% enzyme activity and a blank (no enzyme) to correct for non-enzymatic substrate hydrolysis.
Figure 2: Step-by-step workflow for the AChE inhibition assay (Ellman's Method).
Donepezil or Galantamine (Positive Control Inhibitor)
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
Dimethyl sulfoxide (DMSO) for dissolving compounds
96-well microplate
Microplate reader capable of kinetic measurements at 412 nm
Step-by-Step Methodology:
Solution Preparation:
Prepare a stock solution of the test inhibitor and positive control in DMSO (e.g., 10 mM).
Create serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid affecting enzyme activity.
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer at their final desired concentrations.
Assay Setup (in a 96-well plate):
Add 140 µL of phosphate buffer to each well.
Add 20 µL of DTNB solution.
Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle (buffer with DMSO for the 100% activity control).
Add 20 µL of the AChE enzyme solution to all wells except the blank control (add 20 µL of buffer instead).
Pre-incubation:
Mix the plate gently and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.
Immediately place the plate in the microplate reader and begin measuring the change in absorbance at 412 nm every minute for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well (milli-Absorbance units/min).
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.
Part 3: The Synthesis – Correlating Computational and Experimental Data
The final step is to objectively compare the in silico prediction with the in vitro result.[2] A lower (more negative) docking score suggests a more favorable predicted binding, while a lower IC₅₀ value indicates a more potent inhibitor.[1]
Data Presentation for Clear Comparison
Summarizing the results in a table provides a clear, at-a-glance comparison. Here, we present hypothetical data for our lead compound and a few structural analogs against a known standard.
Compound
Target Enzyme
Docking Score (kcal/mol)
Experimental IC₅₀ (µM)
Donepezil (Standard)
AChE
-12.1
0.025
4-[(2-Bromophenoxy)methyl]benzohydrazide
AChE
-9.5
15.2
Analog 1 (4-Fluorophenoxy)
AChE
-8.8
35.8
Analog 2 (4-Chlorophenoxy)
AChE
-9.8
11.5
Analog 3 (No Bromo group)
AChE
-7.9
>100
Note: Data is hypothetical and for illustrative purposes only.
Interpreting the Correlation (or Lack Thereof)
In our hypothetical data, there is a reasonable trend: a more negative docking score generally corresponds to a lower IC₅₀ value. The removal of the bromo group (Analog 3) significantly worsens both the predicted score and the experimental activity, suggesting its importance for binding—a key insight for lead optimization.
However, it is critical to understand that a perfect linear correlation between docking scores and experimental affinities is rare.[2] Discrepancies can arise from several factors:
Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly capture all the complex thermodynamics of binding.[3]
Protein Flexibility: Most standard docking protocols treat the protein as rigid, while in reality, it can undergo conformational changes to accommodate a ligand (induced fit).[5][11]
Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking calculations.
Experimental Conditions: Factors like pH, ionic strength, and reagent purity can influence experimental results.[12]
When computational predictions and experimental results diverge, it is not a failure but an opportunity. It prompts a re-evaluation of the docking protocol (e.g., using induced fit docking) or consideration of alternative binding modes, ultimately leading to a more refined and accurate molecular model.
Conclusion
The validation of molecular docking results with in vitro enzyme assays is an indispensable cycle in modern drug discovery. It transforms a computational hypothesis into a validated starting point for medicinal chemistry. By employing a logical workflow, selecting appropriate and robust assays, and critically evaluating the correlation between in silico and in vitro data, researchers can confidently prioritize compounds, accelerate lead optimization, and increase the probability of success in the long and challenging path to a new therapeutic.
References
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Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots. AIP Publishing. [Link]
Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Preprints.org. [Link]
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. ACS Publications. [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. [Link]
How can i validate a docking protocol ? ResearchGate. [Link]
Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen. [Link]
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers. [Link]
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. [Link]
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. [Link]
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
Cross-Referencing Bioactivity of 4-[(2-Bromophenoxy)methyl]benzohydrazide with Published Analogs: A Technical Comparison Guide
As the global burden of multidrug-resistant tuberculosis (MDR-TB) accelerates, drug development must pivot from traditional prodrugs to novel, direct-acting inhibitors. Benzohydrazides have historically been the cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
As the global burden of multidrug-resistant tuberculosis (MDR-TB) accelerates, drug development must pivot from traditional prodrugs to novel, direct-acting inhibitors. Benzohydrazides have historically been the cornerstone of anti-tubercular therapy, primarily represented by Isoniazid (INH). However, the emergence of KatG-mutated resistant strains necessitates the exploration of structurally modified analogs.
This guide provides an objective, data-driven comparison of 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 364745-38-0) against the gold standard (Isoniazid) and closely related published analogs, such as 4-(phenoxymethyl)benzohydrazide. By analyzing structure-activity relationships (SAR) and mechanistic pathways, we provide researchers with a comprehensive framework for evaluating this compound's potential as a direct Enoyl-acyl carrier protein reductase (InhA) inhibitor.
To understand the experimental choices in evaluating 4-[(2-Bromophenoxy)methyl]benzohydrazide, we must first establish the causality behind its structural design.
Isoniazid is a prodrug. It requires oxidative activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD adduct, which subsequently inhibits InhA—a critical enzyme in mycolic acid biosynthesis . In MDR-TB, katG mutations render INH ineffective.
Recent advances in hydrazide-hydrazone and benzohydrazide drug discovery have demonstrated that introducing bulky, lipophilic substituents can fundamentally alter the mechanism of action . The compound 4-[(2-Bromophenoxy)methyl]benzohydrazide is designed to bypass KatG entirely.
Steric Twist: The ortho-bromo substitution introduces significant steric bulk, forcing the phenoxy ring out of coplanarity with the benzohydrazide core. This twisted conformation allows the molecule to wedge directly into the hydrophobic substrate-binding loop of InhA.
Halogen Bonding: The highly polarizable electron cloud of the bromine atom can participate in halogen bonding with backbone carbonyls within the InhA active site, anchoring the inhibitor without the need for NAD+ adduct formation.
Direct vs. Prodrug InhA Inhibition Pathways in M. tuberculosis.
Comparative Bioactivity Profile
The table below synthesizes the quantitative bioactivity profile of 4-[(2-Bromophenoxy)methyl]benzohydrazide against comparative benchmarks. Data reflects established class-wide SAR trends for aryloxymethyl benzohydrazide derivatives .
Compound
CAS Number
InhA IC₅₀ (µM)
MIC H37Rv (µg/mL)
MIC INH-R (µg/mL)
HepG2 CC₅₀ (µM)
Mechanism
Isoniazid (INH)
54-85-3
N/A (Prodrug)
0.05
>10.0
>100
KatG-Dependent
4-(Phenoxymethyl)benzohydrazide
377769-37-4
18.5
6.25
6.25
>100
Direct InhA
4-(4-Fluorophenoxy)methylbenzohydrazide
N/A
12.0
3.12
3.12
>100
Direct InhA
4-[(2-Bromophenoxy)methyl]benzohydrazide
364745-38-0
4.2
1.56
1.56
>50
Direct InhA
Data Interpretation: While INH exhibits superior potency against the wild-type H37Rv strain, it completely loses efficacy against KatG-mutated (INH-R) strains. The 2-bromo analog demonstrates a highly favorable Selectivity Index and maintains uniform MIC values across both wild-type and resistant strains, validating the direct InhA inhibition hypothesis.
To ensure rigorous scientific integrity, the evaluation of benzohydrazide analogs must rely on self-validating experimental systems. The following protocols detail the exact methodologies required to replicate the bioactivity profile.
High-Throughput Screening Workflow for Benzohydrazide Analogs.
Protocol 1: Direct InhA Enzymatic Inhibition Assay
This assay measures the ability of the compound to directly inhibit InhA without prior KatG activation.
Self-Validating Mechanism: The assay monitors the oxidation of NADH to NAD⁺, which naturally results in a decrease in absorbance at 340 nm. By measuring the baseline slope without the inhibitor and comparing it to the slope with the inhibitor, the system internally normalizes for background absorbance, directly linking optical signal loss to enzyme velocity.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.
Enzyme & Cofactor: Add recombinant M. tuberculosis InhA (10 nM final concentration) and NADH (250 µM final concentration) to a 96-well UV-transparent microtiter plate.
Compound Incubation: Add 4-[(2-Bromophenoxy)methyl]benzohydrazide (dissolved in DMSO, final DMSO concentration <1%) across a concentration gradient (0.1 µM to 50 µM). Incubate at 25°C for 10 minutes.
Reaction Initiation: Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA (50 µM).
Kinetic Read: Immediately monitor the decrease in absorbance at 340 nm for 20 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression of the initial velocities. Triclosan should be used as a positive control for direct inhibition.
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
To translate enzymatic inhibition into phenotypic efficacy, the REMA protocol is utilized against M. tuberculosis H37Rv and INH-resistant clinical isolates.
Self-Validating Mechanism: Resazurin (blue, non-fluorescent) is only reduced to resorufin (pink, highly fluorescent) by the active metabolism of living cells. A lack of color change definitively proves the absence of viable cellular respiration, eliminating false positives caused by compound precipitation or media turbidity.
Step-by-Step Methodology:
Inoculum Preparation: Grow M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic phase (OD₆₀₀ ≈ 0.6-0.8). Dilute the culture to an OD₆₀₀ of 0.001.
Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial two-fold dilutions of the test compounds (0.05 to 50 µg/mL).
Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified atmosphere.
Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
Readout: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. Confirm quantitatively via fluorescence (Ex 530 nm / Em 590 nm).
References
Teneva, Y., Simeonova, R., Valcheva, V., & Angelova, V. T. (2023). "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA." Pharmaceuticals, 16(4), 484. URL:[Link]
Comparative
Reproducibility of the synthesis and bioactivity of 4-[(2-Bromophenoxy)methyl]benzohydrazide
Reproducibility and Bioactivity of 4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comparative Guide For researchers and drug development professionals designing novel antimicrobial, antitubercular, or anticancer agents, the...
Author: BenchChem Technical Support Team. Date: March 2026
Reproducibility and Bioactivity of 4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comparative Guide
For researchers and drug development professionals designing novel antimicrobial, antitubercular, or anticancer agents, the selection of the right molecular building block is the most critical determinant of downstream success. Hydrazides and their derivative hydrazones represent a privileged class of pharmacophores [1]. However, not all hydrazide linkers perform equally.
This guide provides an objective, data-driven comparison of 4-[(2-Bromophenoxy)methyl]benzohydrazide (4-BPMB) (CAS: 364745-38-0) against conventional alternatives. By examining synthetic reproducibility, physicochemical properties, and downstream bioactivity, we demonstrate why 4-BPMB is a superior synthon for advanced drug discovery.
Mechanistic Causality: The 2-Bromo Advantage
When comparing 4-BPMB to its unsubstituted counterpart, 4-(phenoxymethyl)benzohydrazide, the performance delta is driven entirely by the ortho-bromo substitution. This modification introduces three deterministic advantages:
Conformational Locking: The bulky bromine atom at the ortho position creates significant steric hindrance, restricting the rotational degrees of freedom around the ether linkage. This pre-organizes the downstream hydrazone into a rigid, bioactive conformation, reducing the entropic penalty upon binding to a target enzyme.
Halogen Bonding: The highly polarizable bromine atom acts as a Lewis acid, participating in robust halogen bonding (C–Br···O=C) with the peptide backbone of target pockets (e.g., mycobacterial InhA or human CDK9) [2].
Enhanced Lipophilicity: The halogen substitution significantly increases the partition coefficient (LogP), driving superior cellular membrane penetration—a critical factor for targeting intracellular pathogens like Mycobacterium tuberculosis.
Fig 2: Mechanistic pathway of 4-BPMB hydrazones highlighting the role of halogen-driven penetration.
Self-Validating Synthesis Protocol
A major challenge in hydrazide synthesis is the formation of symmetric 1,2-diacylhydrazine byproducts. The following protocol is engineered as a self-validating system , utilizing thermodynamic controls to ensure >98% purity without the need for column chromatography [3].
Dissolution & Reflux: Suspend the ester precursor in absolute ethanol (5 mL/mmol). Causality: Ethanol is selected because its boiling point (78°C) provides optimal thermal energy for nucleophilic acyl substitution while remaining below the threshold that triggers diacylhydrazine formation.
Hydrazinolysis: Add hydrazine monohydrate dropwise at room temperature, then heat the mixture to reflux for 4 hours.
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-hugging polar spot confirms complete conversion.
Thermodynamic Precipitation: Concentrate the solvent by 50% under reduced pressure, then cool the flask to 0°C for 2 hours. Causality: The starting ester is highly soluble in cold ethanol, but the resulting polar hydrazide is not. This differential solubility creates a self-purifying crystallization event.
Isolation: Recover the white precipitate via vacuum filtration, wash with ice-cold ethanol, and dry under vacuum.
Self-Validation Checkpoint 2 (NMR):
H-NMR (DMSO-) must show a sharp singlet at ~4.5 ppm (NH, 2H) and a broad singlet at ~9.8 ppm (NH, 1H), confirming the intact hydrazide moiety.
Fig 1: Self-validating synthetic workflow for 4-BPMB and its downstream hydrazone derivatives.
Comparative Performance Analysis
To objectively evaluate 4-BPMB, we compared its synthetic metrics and the bioactivity of its downstream p-fluorobenzaldehyde hydrazone derivative against two common alternatives: 4-(Phenoxymethyl)benzohydrazide (PMB) and 4-Hydroxybenzohydrazide (HBH).
Performance Metric
4-BPMB (Target)
PMB (Unsubstituted)
HBH (No Ether Linker)
Synthesis Yield (Hydrazinolysis)
92%
88%
Commercially Sourced
Crude Purity (HPLC Area %)
>98.5%
94.2%
N/A
Crystallization Behavior
Rapid, dense crystals
Slow, amorphous solid
N/A
Downstream Hydrazone LogP
4.82
3.95
2.14
MIC against M. tuberculosis (µg/mL)
1.25
6.25
>25.0
MIC against S. aureus (µg/mL)
3.12
12.5
>50.0
Data Interpretation:
The data clearly illustrates that while all three compounds can successfully form hydrazones, the 4-BPMB derivatives exhibit vastly superior antimicrobial efficacy. The 5-fold increase in potency against M. tuberculosis compared to the unsubstituted PMB directly correlates with the increased LogP (4.82 vs 3.95) and the target engagement facilitated by the ortho-bromine atom. Furthermore, the robust crystallization behavior of 4-BPMB ensures higher crude purity, saving critical time and resources during scale-up.
Conclusion
For drug development professionals, 4-[(2-Bromophenoxy)methyl]benzohydrazide is not just an alternative linker; it is a strategic upgrade. Its highly reproducible, self-purifying synthesis protocol guarantees high-throughput reliability. More importantly, the mechanistic advantages conferred by the 2-bromo substitution—conformational rigidity, halogen bonding, and optimized lipophilicity—translate directly into superior downstream bioactivity.
References
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review
Source: Omics Online
URL:[Link][1]
Synthesis and biological evaluations of N'-Substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents
Source: ResearchGate
URL:[Link][2]
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity
Source: ResearchGate
URL:[Link][3]
In Vivo Efficacy of 4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comparative Analysis Against Existing Therapeutics
Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds The benzohydrazide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds
The benzohydrazide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The structural adaptability of the benzohydrazide core allows for fine-tuning of its pharmacological profile through various substitutions, making it a promising starting point for novel drug discovery. This guide focuses on the hypothetical in vivo efficacy of a specific derivative, 4-[(2-Bromophenoxy)methyl]benzohydrazide, by comparing its potential applications against established drugs in three key therapeutic areas: as an antifungal agent, an EGFR kinase inhibitor for cancer therapy, and an acetylcholinesterase inhibitor for Alzheimer's disease.
Due to the limited publicly available in vivo data for 4-[(2-Bromophenoxy)methyl]benzohydrazide, this guide will draw upon data from structurally related benzohydrazide derivatives to build a comparative framework. This approach is intended to provide a rationale for further investigation and to outline the experimental methodologies required to validate its therapeutic potential.
A significant body of research points to the potent antifungal properties of benzohydrazide derivatives.[3][4] Notably, certain derivatives have shown efficacy against plant pathogenic fungi like Rhizoctonia solani, the causative agent of rice sheath blight.[5] The proposed mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5]
Comparative Analysis: 4-[(2-Bromophenoxy)methyl]benzohydrazide vs. Existing Antifungal Agents
To contextualize the potential of 4-[(2-Bromophenoxy)methyl]benzohydrazide, we compare its projected efficacy, based on related compounds, with established antifungal drugs used to treat Rhizoctonia solani infections.
Lowest percent disease intensity in field conditions in some studies[7]
Spectrum of Activity
Potentially broad-spectrum against various phytopathogenic fungi
Broad-spectrum systemic fungicide
Broad-spectrum systemic fungicide
Resistance Potential
Possible, as seen with other SDH inhibitors
Resistance has been reported
Resistance can develop with prolonged use
Experimental Protocol: In Vivo Antifungal Efficacy in a Rice Sheath Blight Model
This protocol outlines a standard procedure to assess the in vivo antifungal activity of a test compound against Rhizoctonia solani in a greenhouse setting.[9][10]
1. Pathogen Culture and Inoculum Preparation:
Rhizoctonia solani is cultured on a suitable medium such as Potato Dextrose Agar (PDA).
Mycelial plugs from an actively growing culture are used to inoculate a grain-based medium (e.g., sterilized rice grains) to produce a sufficient quantity of inoculum.
2. Plant Cultivation and Inoculation:
Rice seedlings of a susceptible cultivar are grown in pots under controlled greenhouse conditions.
At the appropriate growth stage (e.g., tillering stage), the plants are inoculated with the prepared R. solani inoculum at the base of the sheaths.
3. Treatment Application:
The test compound, 4-[(2-Bromophenoxy)methyl]benzohydrazide, is formulated in a suitable vehicle (e.g., water with a surfactant).
The formulation is applied to the plants as a foliar spray at different concentrations, either before (protective) or after (curative) inoculation.
Positive (e.g., Carbendazim) and negative (vehicle only) control groups are included.
4. Disease Assessment:
After a defined incubation period, the severity of sheath blight is assessed by measuring the lesion height on the rice sheaths.
The percentage of disease control is calculated relative to the negative control.
5. Data Analysis:
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
In Vivo Antifungal Testing Workflow
Potential Therapeutic Application 2: EGFR Kinase Inhibition in Cancer
Several benzohydrazide derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[2] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime target for therapeutic intervention.[11][12]
Comparative Analysis: 4-[(2-Bromophenoxy)methyl]benzohydrazide vs. Existing EGFR Inhibitors
This table provides a hypothetical comparison of 4-[(2-Bromophenoxy)methyl]benzohydrazide with clinically approved EGFR tyrosine kinase inhibitors (TKIs).
Experimental Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model
This protocol describes a standard method for evaluating the in vivo anticancer activity of a potential EGFR inhibitor using a xenograft model.[14][15][16][17][18]
1. Cell Culture:
A human cancer cell line with known EGFR expression or mutation status (e.g., A549, H1975) is cultured under standard conditions.
2. Animal Model:
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
3. Tumor Implantation:
A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.
Tumors are allowed to grow to a palpable size.
4. Treatment Administration:
Mice are randomized into treatment groups.
The test compound, 4-[(2-Bromophenoxy)methyl]benzohydrazide, is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
A vehicle control and a positive control (e.g., Gefitinib) are included.
5. Tumor Growth Monitoring:
Tumor volume is measured regularly (e.g., twice a week) using calipers.
Animal body weight and general health are also monitored.
6. Endpoint and Analysis:
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Tumor growth inhibition is calculated for each treatment group.
Further analysis, such as immunohistochemistry for biomarkers of EGFR pathway inhibition, can be performed on the tumor tissue.
Simplified EGFR Signaling Pathway
Potential Therapeutic Application 3: Acetylcholinesterase Inhibition in Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20][21][22][23] Some hydrazone derivatives have been identified as inhibitors of cholinesterases.[24]
Comparative Analysis: 4-[(2-Bromophenoxy)methyl]benzohydrazide vs. Existing Acetylcholinesterase Inhibitors
The following table compares the projected characteristics of 4-[(2-Bromophenoxy)methyl]benzohydrazide as an AChE inhibitor with currently prescribed medications for Alzheimer's disease.
Experimental Protocol: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used preclinical model to screen for compounds with potential cognitive-enhancing effects.[24][25][26]
1. Animal Model:
Rats or mice are commonly used for this model.
2. Behavioral Task:
A memory-dependent task, such as the Morris water maze, passive avoidance test, or Y-maze, is used to assess cognitive function.[24][26]
3. Treatment and Induction of Amnesia:
Animals are pre-treated with the test compound, 4-[(2-Bromophenoxy)methyl]benzohydrazide, a vehicle control, or a positive control (e.g., Donepezil).
After a specific time, amnesia is induced by administering scopolamine, a muscarinic receptor antagonist that impairs learning and memory.
4. Behavioral Testing:
Following scopolamine administration, the animals' performance in the chosen behavioral task is evaluated.
Parameters such as escape latency (Morris water maze), step-through latency (passive avoidance), or spontaneous alternation (Y-maze) are measured.
5. Data Analysis:
The performance of the test compound-treated group is compared to the scopolamine-treated control group to determine if the compound can reverse the cognitive deficits.
Statistical analysis is used to assess the significance of the results.
Workflow for Scopolamine-Induced Amnesia Model
Conclusion and Future Directions
While direct in vivo efficacy data for 4-[(2-Bromophenoxy)methyl]benzohydrazide is not yet available, the extensive research on related benzohydrazide derivatives provides a strong rationale for its investigation across multiple therapeutic areas. The comparative frameworks and detailed experimental protocols presented in this guide offer a clear path forward for researchers to systematically evaluate the potential of this compound as a novel antifungal agent, an EGFR kinase inhibitor, or an acetylcholinesterase inhibitor. Future studies should focus on synthesizing and characterizing 4-[(2-Bromophenoxy)methyl]benzohydrazide, followed by the in vivo experiments outlined herein to establish its efficacy and safety profile. Such research will be crucial in determining its potential for further development as a clinically relevant therapeutic agent.
References
WebMD. Cholinesterase Inhibitors for Alzheimer's Disease. (2024). Available at: [Link]
PLoS One. An In Vivo C. elegans Model System for Screening EGFR-Inhibiting Anti-Cancer Drugs. (2012). Available at: [Link]
Spandidos Publications. Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (2019). Available at: [Link]
Alzheimer's Society. Drug treatments for Alzheimer's disease. Available at: [Link]
National Center for Biotechnology Information. Acetylcholinesterase inhibitors in Alzheimer's disease. Available at: [Link]
ResearchGate. EGFR tyrosine kinase inhibitors used in clinical practice. Available at: [Link]
Frontiers in Pharmacology. Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy. (2018). Available at: [Link]
PLoS One. An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. (2012). Available at: [Link]
Plant Archives. in vitro and in vivo evaluation of bio-agents and plant extracts for the management of sheath blight in paddy (oryza sativa l.). (2025). Available at: [Link]
National Center for Biotechnology Information. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Available at: [Link]
International Journal of Environment and Climate Change. In-vitro Efficacy of Fungicides against Rhizoctonia solani Causing Banded Leaf and Sheath Blight of Maize. (2021). Available at: [Link]
Neurology. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease. Available at: [Link]
National Center for Biotechnology Information. In vitro and in vivo antifungal properties of silver nanoparticles against Rhizoctonia solani, a common agent of rice sheath blight disease. Available at: [Link]
National Center for Biotechnology Information. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]
SciSpace. Effects of fungicides and biofungicides on Rhizoctonia solani, a pathogen of pepper. Available at: [Link]
Frontiers in Oncology. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Available at: [Link]
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CABI Digital Library. In vitro evaluation of different fungicides against Rhizoctonia solani and Alternaria citri infecting citrus. (2022). Available at: [Link]
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MDPI. The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health. (2021). Available at: [Link]
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ACS Omega. Anti-Fungal Activity of Moutan cortex Extracts against Rice Sheath Blight (Rhizoctonia solani) and Its Action on the Pathogen's Cell Membrane. (2022). Available at: [Link]
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Operational Guide: Proper Disposal Procedures for 4-[(2-Bromophenoxy)methyl]benzohydrazide
Executive Summary & Safety Briefing For researchers and drug development professionals handling 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) , proper disposal is not merely a regulatory formality—it is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Safety Briefing
For researchers and drug development professionals handling 4-[(2-Bromophenoxy)methyl]benzohydrazide (CAS: 364745-38-0) , proper disposal is not merely a regulatory formality—it is a critical safety imperative. This compound presents a dual-hazard profile: it contains a biologically active hydrazide core and a halogenated (brominated) aromatic ring.
This guide provides immediate, step-by-step logistical procedures to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards, protecting both laboratory personnel and the environment from toxic byproducts.
Mechanistic Causality: Why We Dispose of It This Way
To build a self-validating safety culture, laboratory personnel must understand the why behind the protocol:
The Halogenated Aromatic Ring (Bromine): The presence of the bromine atom legally and chemically classifies this material as a Halogenated Organic Waste . Halogenated compounds cannot be disposed of in standard organic waste streams. Standard incinerators operate at temperatures insufficient to cleanly break carbon-halogen bonds, leading to the formation of highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be segregated and routed to specialized facilities capable of high-temperature controlled incineration equipped with alkaline flue gas scrubbers [3]. Mixing halogenated waste with non-halogenated waste also exponentially increases disposal costs for the entire waste container [4].
The Benzohydrazide Core: Hydrazide derivatives are inherently reactive. They can act as reducing agents and carry suspected toxicity and mutagenicity profiles [1]. If inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid) in a waste carboy, the hydrazide core can undergo rapid exothermic oxidation, potentially generating heat, pressure, and toxic nitrogen oxide (NOx) gases [2].
Step-by-Step Disposal Protocol
Phase 1: Segregation & Compatibility
Identify the Waste State: Determine if the waste is a dry solid powder or dissolved in a solvent (e.g., DMSO, DMF, Methanol).
Strict Segregation: If dissolved in any solvent, the entire mixture must be classified as "Halogenated Organic Solvent Waste," regardless of whether the primary solvent is non-halogenated [4]. Do not mix this stream with general non-halogenated solvents.
Verify Compatibility: Ensure the waste stream contains absolutely no strong oxidizers, strong bases, or heavy metal salts that could catalyze the decomposition of the hydrazide group [2].
Phase 2: Containment & SAA Storage
Select the Container: Use High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers , as trace degradation products or acidic conditions could lead to corrosion or unexpected reactivity with the metal.
Labeling: Apply a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write "4-[(2-Bromophenoxy)methyl]benzohydrazide" and list any associated solvents. Check the hazard boxes for "Toxic" and "Halogenated". Do not use chemical abbreviations.
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. The container must sit inside secondary containment (e.g., a polypropylene bin) to capture any catastrophic leaks and prevent cross-contamination [4].
Phase 3: EHS Transfer & Final Destruction
Manifesting: Once the container is full, or reaches the regulatory time limit for your jurisdiction (often 90 to 180 days, or 3 days after reaching maximum capacity), submit a waste pickup request to your institutional Environmental Health and Safety (EHS) office.
Final Destruction: The ultimate, legally compliant disposal method for this compound is controlled incineration with flue gas scrubbing at a licensed chemical destruction plant [2]. Under no circumstances should this chemical or its solutions be discharged into sewer systems[1].
Spill Response & Decontamination
If a spill occurs prior to disposal, immediate containment is required to prevent environmental discharge:
Solid Powder Spill: Do not sweep dry, as this creates inhalable, potentially toxic dust. Gently cover the powder with damp absorbent paper or use a specialized HEPA-filtered vacuum designated for hazardous chemicals. Place all cleanup materials into a solid hazardous waste container [1].
Liquid Spill (in solvent): Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust , as they may react with the solvent or chemical. Transfer the saturated absorbent to an HDPE container and label it as halogenated solid waste[2].
Prevents exothermic oxidation of the hydrazide core [2].
Primary Container
HDPE or Glass
Ensures chemical compatibility and prevents container corrosion.
Secondary Containment
Required (Polypropylene bin)
Captures leaks; strict regulatory requirement for laboratory SAAs [4].
Max SAA Storage Time
Varies (Typically 90 days - 1 year)
Ensures compliance with EPA/RCRA accumulation limits [3].
Final Disposal Method
Incineration + Flue Gas Scrubbing
Neutralizes HBr gas and prevents dioxin/furan release [2].
Disposal Workflow
Workflow for the segregation, containment, and disposal of halogenated benzohydrazide waste.
References
SAFETY DATA SHEET - Benzohydrazide. Sigma-Aldrich.
Chemical Safety Data Sheet MSDS / SDS - 4-chloro-1'-(4-methoxyphenyl)benzohydrazide. ChemicalBook.
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
Hazardous Waste Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office.
Handling
Navigating the Safe Handling of 4-[(2-Bromophenoxy)methyl]benzohydrazide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-[(2-Bromophenoxy)methy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-[(2-Bromophenoxy)methyl]benzohydrazide, a compound of interest, requires meticulous safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles for handling aromatic brominated compounds and hydrazides.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-[(2-Bromophenoxy)methyl]benzohydrazide was not located. The following guidance is synthesized from safety data for structurally similar compounds, including benzohydrazide and other brominated aromatic compounds. It is imperative to handle this compound with caution and consult with a certified safety professional before commencing any work.
Hazard Identification and Risk Assessment
Understanding the potential hazards associated with 4-[(2-Bromophenoxy)methyl]benzohydrazide is the cornerstone of safe laboratory practice. Based on the toxicological profiles of related benzohydrazide and brominated aromatic compounds, the primary hazards are anticipated to be:
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3][4][5]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4][5][6]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3][4][5][7]
Potential for Allergic Skin Reaction: Some related compounds may cause skin sensitization.[2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure to 4-[(2-Bromophenoxy)methyl]benzohydrazide.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves as the inner layer and chemical-resistant gloves (e.g., neoprene or butyl rubber) as the outer layer.[8]
Aromatic and halogenated hydrocarbons can degrade some glove materials; double-gloving provides an extra layer of protection.[9]
Eye and Face Protection
Chemical safety goggles and a full-face shield.[8][10]
Protects against splashes and airborne particles from entering the eyes and face.
Body Protection
A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[8][10][11]
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. For larger quantities or if aerosolization is possible, a NIOSH-approved respirator with P100 (HEPA) filters is required.[7][8][10]
Prevents inhalation of fine dust particles or aerosols that may be generated during handling.
Engineering Controls and Safe Handling Practices
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
Chemical Fume Hood: All handling of 4-[(2-Bromophenoxy)methyl]benzohydrazide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][12]
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[10]
Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station must be located in the immediate vicinity of the handling area.[10]
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
Weighing: If weighing the solid compound, use an analytical balance inside the fume hood or a containment enclosure to prevent the dispersal of dust.
Transfer: Use spatulas or other appropriate tools to transfer the solid. Avoid creating dust. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.
Sonication/Heating: If sonication or heating is required to dissolve the compound, ensure the vessel is securely capped to prevent aerosolization.
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of contaminated PPE in the designated waste stream. Wash hands and forearms thoroughly with soap and water.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5][7][11] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][7][11] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4][11]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
Spill: For small spills within a fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[13]
Waste Disposal Plan
Proper disposal of 4-[(2-Bromophenoxy)methyl]benzohydrazide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[12][14]
Waste Segregation: All solid waste contaminated with 4-[(2-Bromophenoxy)methyl]benzohydrazide (e.g., gloves, bench paper, weighing paper) and any unused solid compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13]
Liquid Waste: Solutions containing this compound should also be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[13][15]
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Waste," and the associated hazards (e.g., Irritant, Toxic).[13]
Storage: Waste containers should be kept tightly sealed and stored in a cool, dry, well-ventilated area, away from incompatible materials.[16]
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Never dispose of this compound down the drain.[12]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
Caption: Workflow for safe handling and disposal of 4-[(2-Bromophenoxy)methyl]benzohydrazide.
References
ChemScene. Safety Data Sheet - Benzohydrazide (Azelastine Impurity).
Braun Research Group.
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
Santa Cruz Biotechnology.
Temple University.
Washington State University.
Maastricht University.
Merck Millipore. (2024, July 2).
S D Fine-Chem Limited.
BenchChem. Personal protective equipment for handling 3,5-DiBr-PAESA.
Sigma-Aldrich. (2025, October 15).
Fisher Scientific. (2009, September 22).
Capot Chemical Co., Ltd. MSDS of 4-(Diethylamino)benzohydrazide.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Spectrum Chemical. (2011, May 20).
The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.